molecular formula C9H11ClFNO2 B3030539 Methyl L-2-(4-fluorophenyl)glycinate HCl CAS No. 916602-09-0

Methyl L-2-(4-fluorophenyl)glycinate HCl

Cat. No.: B3030539
CAS No.: 916602-09-0
M. Wt: 219.64
InChI Key: JLGSKYIBZLQSFR-QRPNPIFTSA-N
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Description

Methyl L-2-(4-fluorophenyl)glycinate HCl is a useful research compound. Its molecular formula is C9H11ClFNO2 and its molecular weight is 219.64. The purity is usually 95%.
BenchChem offers high-quality Methyl L-2-(4-fluorophenyl)glycinate HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl L-2-(4-fluorophenyl)glycinate HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGSKYIBZLQSFR-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725443
Record name Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916602-09-0
Record name Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl L-2-(4-fluorophenyl)glycinate HCl

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of high-quality, stereochemically defined building blocks. Methyl L-2-(4-fluorophenyl)glycinate Hydrochloride (HCl), a non-proteinogenic amino acid derivative, represents a quintessential example of such a crucial intermediate. Its structure combines three key features that make it highly valuable to medicinal chemists: a chiral center dictating specific three-dimensional orientation, a reactive methyl ester for facile chemical modification, and a strategically placed fluorine atom on the phenyl ring.

The incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacological properties.[1][2] Fluorine's high electronegativity and small size can modulate a molecule's acidity (pKa), lipophilicity, and metabolic stability, often leading to improved bioavailability and target-binding affinity.[1] This guide provides an in-depth technical overview of Methyl L-2-(4-fluorophenyl)glycinate HCl, intended for researchers, scientists, and drug development professionals who utilize such building blocks to construct the next generation of therapeutics. We will delve into its fundamental properties, synthesis, analytical characterization, and strategic applications, providing both the "how" and the "why" from a field-proven perspective.

Core Chemical Identity and Physicochemical Properties

Methyl L-2-(4-fluorophenyl)glycinate HCl is the hydrochloride salt of the methyl ester of L-2-(4-fluorophenyl)glycine. The hydrochloride form enhances stability and improves handling characteristics compared to the free base, which is more prone to degradation or polymerization.

Chemical Structure

The molecule's structure is defined by a central alpha-carbon, which is a stereocenter, bonded to an amino group (protonated as an ammonium chloride salt), a methyl ester, a hydrogen atom, and a 4-fluorophenyl group.

Caption: Chemical structure of Methyl L-2-(4-fluorophenyl)glycinate HCl.

Physicochemical Data

The following table summarizes the key identifying and physical properties of the compound.

PropertyValueReference(s)
CAS Number 916602-09-0[3][4]
IUPAC Name methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride[3]
Molecular Formula C₉H₁₁ClFNO₂[3]
Molecular Weight 219.64 g/mol [4]
Appearance Solid[4]
Purity Typically ≥97%[4]
Canonical SMILES COC(=O)C1=CC=C(F)C=C1.Cl[3]
InChI Key JLGSKYIBZLQSFR-QRPNPIFTSA-N[3][4]
Storage Ambient, in a dry, well-sealed container[4][5]

Synthesis and Purification: A Protocol Built on Trustworthiness

The most direct and common synthesis of Methyl L-2-(4-fluorophenyl)glycinate HCl involves the esterification of the parent amino acid, L-2-(4-fluorophenyl)glycine. The protocol described below utilizes trimethylsilyl chloride (TMSCl) in methanol, a reliable and mild method for converting amino acids to their methyl ester hydrochlorides.[6]

Causality Behind Experimental Choices
  • Reagents: Methanol serves as both the solvent and the esterifying agent. TMSCl is the key reagent; it reacts with methanol in situ to generate anhydrous HCl gas, which is the true catalyst for the esterification. This method avoids the direct handling of corrosive HCl gas and ensures anhydrous conditions, which are critical to drive the esterification equilibrium towards the product.

  • Temperature: The reaction proceeds efficiently at room temperature, making it operationally simple and avoiding potential side reactions or degradation that can occur at elevated temperatures.

  • Monitoring: Thin-Layer Chromatography (TLC) is a crucial self-validating step. By visualizing the consumption of the starting amino acid (which typically remains at the baseline in common solvent systems) and the appearance of the more mobile ester product, the reaction's progress can be reliably tracked.

Experimental Protocol: Esterification via TMSCl/Methanol
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-2-(4-fluorophenyl)glycine (0.10 mol, 16.9 g).

  • Inert Atmosphere (Optional but Recommended): Purge the flask with an inert gas (e.g., nitrogen or argon) to minimize moisture.

  • Reagent Addition: Under stirring, slowly add anhydrous methanol (120 mL). The amino acid will likely form a suspension.

  • Catalyst Generation: To this suspension, add trimethylsilyl chloride (TMSCl) (0.22 mol, 28 mL) dropwise over 15-20 minutes using an addition funnel.

    • Expertise Note: The addition is exothermic. While an ice bath is not strictly necessary for this scale, for larger scales, cooling is advised to maintain control. The suspension should clarify as the reaction proceeds and the soluble hydrochloride salt of the product forms.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction's completion by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The starting material spot should be completely consumed.

  • Work-up: Once complete, remove the solvent and excess reagents under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid.

  • Purification: The crude product is often of high purity. However, for exacting applications, recrystallization can be performed. Triturate the solid with cold diethyl ether (100 mL), stir for 30 minutes, and then collect the solid by vacuum filtration. Wash the filter cake with another portion of cold diethyl ether (50 mL) and dry under vacuum to yield the final product as a white solid.

Synthesis Workflow Diagram

synthesis_workflow start Start: L-2-(4-fluorophenyl)glycine suspend Suspend in Anhydrous Methanol start->suspend add_tmscl Dropwise Addition of TMSCl suspend->add_tmscl react Stir at Room Temp (4-6h) add_tmscl->react monitor Monitor by TLC react->monitor monitor->react Incomplete concentrate Concentrate via Rotary Evaporation monitor->concentrate Reaction Complete purify Purify (Triturate with Ether) concentrate->purify end_product Final Product: Methyl L-2-(4-fluorophenyl)glycinate HCl purify->end_product drug_discovery_role start Methyl L-2-(4-fluorophenyl)glycinate HCl step1 Peptide Coupling (Amine functionalization) start->step1 step2 Ester Hydrolysis/Reduction (Carboxyl functionalization) start->step2 intermediate Di-functionalized Chiral Intermediate step1->intermediate step2->intermediate step3 Cyclization / Elaboration intermediate->step3 api Complex API Target step3->api

Caption: Role as a versatile intermediate in complex molecule synthesis.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when handling any chemical reagent. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

  • Hazard Identification: The compound is classified with the GHS07 pictogram (Exclamation mark). [4] * H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261: Avoid breathing dust. [4] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [4] * P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4]* Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, safety glasses or goggles, and nitrile gloves. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place. [4]The hydrochloride salt is generally stable under ambient conditions but is hygroscopic.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. [Link]

  • Preparation method of L(+)-p-fluorophenyl glycine.

Sources

Methyl L-2-(4-fluorophenyl)glycinate HCl (CAS 916602-09-0): A Technical Guide to Chiral Fluorinated Amino Acid Derivatives in Drug Design and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl L-2-(4-fluorophenyl)glycinate hydrochloride (CAS 916602-09-0) is a highly specialized, non-natural chiral amino acid derivative. Characterized by a 4-fluoro-substituted phenyl ring and a methyl-protected carboxylate, this building block is a cornerstone in modern medicinal chemistry, peptide engineering, and the synthesis of complex natural product derivatives[1]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural rationale, and field-proven experimental workflows designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

The molecular architecture of Methyl L-2-(4-fluorophenyl)glycinate HCl is deliberately engineered to solve specific pharmacokinetic and synthetic challenges in drug design.

Table 1: Physicochemical Properties [1]

Property Value / Description
CAS Number 916602-09-0
Chemical Name (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
Molecular Formula C9H11ClFNO2
Molecular Weight 219.64 g/mol
Stereochemistry L-isomer (S-configuration)
Physical State Solid

| Purity | ≥ 97% |

Structural Causality & Design Logic:

  • 4-Fluoro Substitution : The fluorine atom at the para position of the phenyl ring serves three distinct purposes. First, it acts as a metabolic shield, blocking cytochrome P450-mediated para-hydroxylation, thereby increasing the half-life of the resulting drug candidate. Second, the high electronegativity and lipophilicity of fluorine enhance membrane permeability. Third, the ¹⁹F nucleus provides an exceptional, zero-background probe for Nuclear Magnetic Resonance (NMR) structural studies[2].

  • Methyl Ester Protection : The C-terminal methyl ester prevents unwanted polymerization during synthesis and directs reactivity exclusively to the N-terminal primary amine.

  • Hydrochloride Salt : Storing the molecule as an HCl salt prevents spontaneous self-condensation (diketopiperazine formation) that plagues free alpha-amino esters, ensuring long-term shelf stability and consistent stoichiometry during reactions[3].

Rationale Root 4-Fluoro Substitution on Phenylglycine B1 Steric & Electronic Shielding Root->B1 B2 High Gyromagnetic Ratio Root->B2 B3 Increased Lipophilicity Root->B3 C1 Blocks CYP450 para-oxidation (Metabolic Stability) B1->C1 C2 Highly sensitive 19F NMR probe (Structural Biology) B2->C2 C3 Enhanced Membrane Permeability (Bioavailability) B3->C3

Mechanistic advantages of 4-fluoro substitution in phenylglycine derivatives.

Mechanistic Applications in Drug Discovery

Peptide Engineering & Mutasynthesis

The incorporation of non-natural amino acids into complex macrocycles is a proven strategy to overcome antimicrobial resistance. In the biosynthesis of streptogramin antibiotics, researchers have successfully utilized biotransformation-coupled mutasynthesis to engineer the phenylglycine residue of pristinamycin[4]. By supplementing engineered E. coli fermentation broths with 4-fluorophenylglycine derivatives, novel compounds such as 6-fluoropristinamycin I have been generated, exhibiting altered antimicrobial profiles and demonstrating the utility of this scaffold in advanced mutasynthesis[5][6].

Furthermore, the scaffold is utilized in the design of anti-proliferative agents. Emodin derivatives linked with various amino acids have been synthesized to improve water solubility and target specificity[7]. Conjugation strategies employing fluorinated phenylglycine derivatives provide critical structure-activity relationship (SAR) data for inducing cell cycle arrest and apoptosis in human hepatic carcinoma (HepG2) cells[8][9].

¹⁹F NMR Structural Analysis of Membrane-Associated Peptides

Understanding the transient conformations of membrane-active peptides (e.g., fusogenic or antimicrobial peptides like gramicidin S) requires highly sensitive probes. The 4-fluorophenylglycine moiety is directly attached to the peptide backbone, acting as a stiff, well-defined reporter group[2]. Because biological systems lack endogenous fluorinated molecules, ¹⁹F NMR provides a zero-background signal. This allows researchers to monitor the peptide's interaction with uncharged and negatively charged lipid bilayers without the steric bulk of traditional fluorescent tags[2].

Experimental Workflows & Protocols

The following protocols detail the incorporation of Methyl L-2-(4-fluorophenyl)glycinate HCl into a growing peptide chain via solution-phase synthesis, emphasizing the causality behind reagent selection to prevent epimerization.

Workflow N1 Methyl L-2-(4-fluorophenyl)glycinate HCl [Amine Component] N3 Activation (HATU, DIPEA, DMF) N1->N3 Free-basing N2 N-Protected Amino Acid [Carboxyl Component] N2->N3 Carboxyl Activation N4 Amide Coupling (Solution Phase) N3->N4 Nucleophilic Attack N5 Methyl Ester Hydrolysis (LiOH, THF/H2O) N4->N5 C-terminal Deprotection N6 Elongated Peptide Acid [Ready for next coupling] N5->N6 Acidification

Solution-phase peptide coupling workflow utilizing the methyl ester for C-terminal protection.

Protocol 1: Solution-Phase Amide Coupling

Objective: Couple an N-protected amino acid to Methyl L-2-(4-fluorophenyl)glycinate HCl while minimizing epimerization. Causality Check: Phenylglycine derivatives are highly prone to racemization/epimerization at the alpha-carbon because the adjacent phenyl ring stabilizes the intermediate carbanion. Therefore, a highly efficient coupling reagent (HATU) and a non-nucleophilic base (DIPEA) are strictly required to ensure rapid amide bond formation before epimerization can occur.

  • Preparation : Dissolve the N-protected amino acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Activation : Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise at 0 °C. Stir for 5 minutes to form the active OAt ester.

  • Free-Basing & Coupling : Add Methyl L-2-(4-fluorophenyl)glycinate HCl (1.05 equiv) followed by an additional 1.0 equiv of DIPEA (to neutralize the HCl salt and liberate the nucleophilic primary amine).

  • Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS or TLC (n-hexane/EtOAc).

  • Workup (Self-Validation) : Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes acidic byproducts and residual HATU), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Mild Methyl Ester Hydrolysis (Saponification)

Objective: Deprotect the C-terminus for subsequent chain elongation. Causality Check: Strong bases or elevated temperatures will rapidly racemize the sensitive phenylglycine chiral center. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system at 0 °C provides the mildest effective conditions for saponification.

  • Solvation : Dissolve the coupled methyl ester intermediate in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).

  • Hydrolysis : Cool the solution to 0 °C. Add LiOH monohydrate (1.5 equiv) in one portion.

  • Monitoring : Stir at 0 °C for 1–2 hours. Self-Validation: Do not let the reaction run overnight, as extended exposure to base increases the risk of epimerization. Confirm the disappearance of the starting material via LC-MS.

  • Acidification & Extraction : Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and cool to 0 °C. Carefully acidify to pH 3 using 1M KHSO₄ (avoids the harshness of HCl which can cleave acid-sensitive protecting groups like Boc). Extract the aqueous layer three times with EtOAc.

  • Isolation : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the free carboxylic acid, ready for the next coupling cycle.

References

  • RSC Chemical Biology | Biotransformation-coupled mutasynthesis for the generation of novel pristinamycin derivatives by engineering the phenylglycine residue (Hennrich et al., 2023) URL: [Link]

  • Molecules (MDPI) | Design and Synthesis of Novel Anti-Proliferative Emodin Derivatives and Studies on their Cell Cycle Arrest, Apoptosis Pathway and Migration (Yang et al., 2019) URL: [Link]

  • ChemBioChem | 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides (Afonin et al., 2003) URL: [Link]

Sources

Engineering Neuropharmacological and Structural Paradigms with Methyl L-2-(4-fluorophenyl)glycinate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In the rapidly evolving landscape of neuropharmacology and peptide engineering, non-proteinogenic amino acids serve as critical structural and functional modulators. Among these, Methyl L-2-(4-fluorophenyl)glycinate HCl (the methyl ester hydrochloride salt of L-4-fluorophenylglycine, or L-4FPG) emerges as a highly versatile building block. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, dissecting the causality behind its physicochemical design, its role as a potent ASCT1/2 transport inhibitor, and its utility as a bio-orthogonal 19 F NMR label in peptide synthesis.

The Physicochemical Rationale: Why the Methyl Ester HCl Salt?

The base molecule, L-4-fluorophenylglycine, possesses intrinsic biological activity. However, utilizing the free amino acid in high-throughput assays or complex syntheses presents distinct challenges due to its zwitterionic nature at physiological pH. The specific formulation of Methyl L-2-(4-fluorophenyl)glycinate HCl solves these issues through two critical modifications:

  • Methyl Esterification (The Prodrug Advantage): Converting the carboxylic acid to a methyl ester masks the negative charge, significantly increasing the partition coefficient (LogP). In cell-based assays, this enhanced lipophilicity allows the molecule to rapidly cross lipid bilayers. Once intracellular, endogenous esterases cleave the methyl group to liberate the active L-4FPG [1]. In synthetic chemistry, the methyl ester acts as a robust C-terminal protecting group.

  • Hydrochloride Salt Formulation (Stability & Solubility): The free base of the methyl ester is highly susceptible to nucleophilic attack by its own primary amine, which can lead to auto-condensation and the formation of inactive diketopiperazines. The HCl salt protonates the amine, neutralizing its nucleophilicity to ensure long-term shelf stability while providing excellent solubility in polar assay buffers and organic solvents (e.g., DMSO, DMF).

Pharmacological Mechanisms: ASCT1/2 Inhibition and Glutamatergic Modulation

L-4FPG is a targeted inhibitor of the neutral amino acid transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5) . These solute carriers are responsible for the cellular reuptake of D-serine, a critical co-agonist at the N-methyl-D-aspartate receptor (NMDAR).

By blocking ASCT1/2, L-4FPG prevents D-serine clearance, thereby elevating extracellular D-serine concentrations. This localized increase enhances NMDAR-mediated glutamatergic signaling, triggering the downstream activation of the mammalian target of rapamycin (mTOR) pathway. This molecular cascade promotes rapid synaptic plasticity, producing robust antidepressant-like effects and enhancing resilience to chronic stress [1].

G L4FPG L-4FPG (Active Metabolite) ASCT ASCT1/2 Transporter (SLC1A4/5) L4FPG->ASCT Inhibits DSerine Extracellular D-Serine ASCT->DSerine Blocks Uptake NMDAR NMDA Receptor DSerine->NMDAR Co-agonizes mTOR mTOR Pathway NMDAR->mTOR Activates Plasticity Synaptic Plasticity & Antidepressant Effect mTOR->Plasticity Induces

Mechanism of L-4FPG-mediated ASCT1/2 inhibition and mTOR pathway activation.

Structural Biology: 19 F NMR Labeling in Peptide Engineering

Beyond neuropharmacology, the rigid phenylglycine backbone and para-fluoro substitution make L-4FPG an exceptional bio-orthogonal label for 19 F Nuclear Magnetic Resonance (NMR) spectroscopy. When incorporated into membrane-associated peptides (e.g., antimicrobial or fusogenic peptides), the 19 F nucleus provides highly sensitive structural data regarding transient peptide conformations in lipid bilayers. Unlike bulky fluorescent tags, the compact fluorine atom does not disrupt the peptide's native amphiphilic α -helical fold [2].

Experimental Workflows (Self-Validating Protocols)

Protocol A: In Vitro ASCT1/2 Transport Inhibition Assay

Causality: To accurately measure transport inhibition, we utilize radiolabeled [3H] -D-serine. The methyl ester of L-4FPG must be pre-incubated with the cells to allow intracellular esterases sufficient time to liberate the active free acid, ensuring maximum target engagement before the radioligand is introduced.

Step-by-Step Methodology:

  • Cell Preparation: Seed primary astrocytes or ASCT2-expressing HEK293 cells in 96-well plates and culture until 80% confluent.

  • Compound Preparation: Dissolve Methyl L-2-(4-fluorophenyl)glycinate HCl in DMSO (stock), then dilute in Na + -containing HEPES buffer (final DMSO < 0.5%).

  • Pre-incubation (Critical Step): Incubate cells with the compound for 30 minutes at 37°C. Causality: Allows esterase-mediated prodrug cleavage.

  • Radioligand Addition: Add 1μCi/mL of [3H] -D-serine to the wells. Incubate for exactly 10 minutes.

  • Termination: Rapidly aspirate the medium and wash three times with ice-cold Na + -free buffer (choline chloride replacement). Causality: Na + -free conditions immediately halt ASCT-mediated transport.

  • Quantification: Lyse cells in 0.1M NaOH and measure intracellular radioactivity via liquid scintillation counting.

  • Validation & Controls: Include a vehicle control (0.5% DMSO) for baseline uptake, and a known ASCT inhibitor (e.g., Benzylserine) as a positive control.

Protocol B: Solution-Phase Peptide Coupling

Causality: The methyl ester protects the C-terminus, strictly directing the coupling reaction to the N-terminus of the L-4FPG molecule. Because the compound is an HCl salt, it must be neutralized in situ with a mild base (DIPEA) to liberate the nucleophilic free amine for successful amide bond formation.

G Start N-Protected AA + HATU in DMF Neutralize Add Methyl L-4FPG HCl + DIPEA Start->Neutralize Activation Coupling Peptide Bond Formation (2h, RT) Neutralize->Coupling Nucleophilic Attack Quench Aqueous Workup (1M HCl / NaHCO3) Coupling->Quench Impurity Removal Product Purified Dipeptide Methyl Ester Quench->Product Isolation

Solution-phase peptide coupling workflow utilizing Methyl L-4FPG HCl.

Step-by-Step Methodology:

  • Activation: Dissolve the N-protected amino acid (e.g., Fmoc-AA-OH) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5 minutes.

  • Neutralization & Addition: Add Methyl L-2-(4-fluorophenyl)glycinate HCl (1.0 eq) followed by an additional 1.5 eq of DIPEA to neutralize the HCl salt.

  • Coupling: Stir the reaction mixture at room temperature under nitrogen for 2 hours.

  • Workup: Quench the reaction with water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer successively with 1M HCl (removes unreacted amines), saturated NaHCO 3​ (removes unreacted acids), and brine.

  • Validation & Controls: Monitor reaction completion via LC-MS or TLC (Ninhydrin stain will show the disappearance of the primary amine).

Quantitative Data Summaries

Table 1: Physicochemical Profile & Pharmacological Targets [3]

ParameterValue / DescriptionImpact on Experimental Design
Molecular Formula C 9​ H 11​ ClFNO 2​ Requires mass adjustment when calculating molarity vs. free acid.
Molecular Weight 219.64 g/mol Optimal size for small-molecule API development.
Primary Targets ASCT1 (SLC1A4), ASCT2 (SLC1A5)Modulates glutamatergic signaling via D-serine accumulation.
Solubility Soluble in 1M HCl, DMSO, DMFExcellent for both biological assays and organic synthesis.
Downstream Pathway mTOR / GluR1 phosphorylationInduces rapid synaptic plasticity.

Table 2: 19 F NMR Labeling Advantages (L-4FPG vs. Traditional Labels) [2]

FeatureL-4FPG Methyl EsterTraditional Fluorescent Tags (e.g., FITC)
Steric Bulk Minimal (single fluorine atom)High (large multi-ring systems)
Structural Disruption Negligible; maintains α -helical foldHigh risk of altering native conformation
Sensitivity 100% natural abundance 19 FProne to photobleaching
Background Noise Zero (no endogenous fluorine in biology)High (autofluorescence in tissues)

Conclusion

Methyl L-2-(4-fluorophenyl)glycinate HCl is a masterclass in chemical engineering applied to biological problems. By leveraging the lipophilicity of the methyl ester and the stability of the hydrochloride salt, researchers can effectively utilize this compound as a potent ASCT1/2 inhibitor for neuropsychiatric drug discovery, or as a precision 19 F NMR label for unraveling complex peptide-membrane interactions. Strict adherence to the causality-driven protocols outlined above ensures reproducible, high-fidelity data in both pharmacological and synthetic applications.

References

  • Kuo, T.-H., et al. (2022). "L-4-Fluorophenylglycine produces antidepressant-like effects and enhances resilience to stress in mice." Biomedicine & Pharmacotherapy. URL:[Link]

  • Afonin, S., et al. (2003). "4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides." ChemBioChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 853015, 4-Fluoro-L-phenylglycine." PubChem. URL:[Link]

Stability and Storage of Methyl L-2-(4-fluorophenyl)glycinate HCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-2-(4-fluorophenyl)glycinate hydrochloride is a critical chiral building block in the synthesis of various pharmaceutical compounds. Its purity and stability are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It delves into its chemical and physical properties, potential degradation pathways under various stress conditions, and robust, stability-indicating analytical methodologies for its assessment. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to handle, store, and analyze this important intermediate with the highest degree of scientific rigor.

Introduction

The hydrochloride salt of the methyl ester of L-2-(4-fluorophenyl)glycinate is a key intermediate in the synthesis of a number of pharmaceuticals. The presence of a chiral center and a reactive ester functional group necessitates a thorough understanding of its stability profile to prevent the formation of impurities that could compromise the quality and safety of the final drug product. This guide synthesizes available technical data and scientific principles to provide a framework for maintaining the integrity of Methyl L-2-(4-fluorophenyl)glycinate HCl throughout its lifecycle, from laboratory research to commercial manufacturing.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Methyl L-2-(4-fluorophenyl)glycinate HCl is essential for its proper handling and storage.

PropertyValueSource
Chemical Formula C₉H₁₁ClFNO₂N/A
Molecular Weight 219.64 g/mol N/A
Appearance White to off-white solidN/A
Melting Point Not availableN/A
Solubility Soluble in waterN/A
pKa Not availableN/A

Potential Degradation Pathways

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding L-2-(4-fluorophenyl)glycinate and methanol. This is a primary degradation pathway for many ester-containing compounds.[1]

Caption: Proposed hydrolytic degradation of Methyl L-2-(4-fluorophenyl)glycinate HCl.

Oxidative Degradation

The amino acid moiety can be susceptible to oxidative degradation. Studies on similar phenylglycine derivatives suggest that oxidative decarboxylation can occur, leading to the formation of 4-fluorobenzaldehyde and other degradation products.

Caption: Potential thermal degradation pathways.

Photodegradation

The 4-fluorophenyl group introduces the potential for photodegradation. Fluoroaromatic compounds can undergo photochemical reactions, including C-F bond cleavage, under UV irradiation. [5][6]The extent of degradation will depend on the wavelength and intensity of the light source.

Caption: Proposed photodegradation pathway.

Recommended Storage and Handling

Based on the available safety data sheets and the potential degradation pathways, the following storage and handling procedures are recommended to maintain the quality and stability of Methyl L-2-(4-fluorophenyl)glycinate HCl:

ConditionRecommendationRationale
Temperature Store refrigerated (2-8 °C).To minimize the rate of potential thermal degradation and hydrolysis.
Atmosphere Keep container tightly closed in a dry and well-ventilated place.To protect from moisture, which can accelerate hydrolysis, and from atmospheric oxygen, which can promote oxidation.
Light Store in a light-resistant container.To prevent photodegradation due to the presence of the fluoroaromatic ring.
Incompatibilities Avoid strong oxidizing agents and strong bases.To prevent oxidative degradation and base-catalyzed hydrolysis of the ester.

Stability-Indicating Analytical Methods

A validated stability-indicating analytical method is essential for accurately quantifying Methyl L-2-(4-fluorophenyl)glycinate HCl and its degradation products. [1][7][8]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.

Method Development Considerations
  • Column: A C18 reversed-phase column is a good starting point for separating the parent compound from its potential polar and nonpolar degradants.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of all components.

  • Detection: UV detection at a wavelength where the parent compound and its major chromophoric degradants have significant absorbance (e.g., around 220-230 nm) is recommended.

  • Derivatization: For improved sensitivity and selectivity, pre-column or post-column derivatization can be employed. [2][4]Reagents such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form highly fluorescent derivatives. [2]

Representative HPLC Method Protocol (Adaptable)

The following is a representative, adaptable HPLC method protocol for the analysis of a similar amino acid ester. This protocol should be optimized and validated for the specific analysis of Methyl L-2-(4-fluorophenyl)glycinate HCl.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV or fluorescence detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.05 M Potassium phosphate buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 225 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase A to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. [9][10]Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The stability and proper storage of Methyl L-2-(4-fluorophenyl)glycinate HCl are critical for maintaining its quality and ensuring the integrity of the pharmaceutical products derived from it. This technical guide has outlined the key physicochemical properties, potential degradation pathways, recommended storage conditions, and a framework for developing and validating a stability-indicating HPLC method. By adhering to these principles, researchers and drug development professionals can confidently handle and utilize this important building block in their synthetic endeavors, contributing to the development of safe and effective medicines.

References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ICH Guidelines for Analytical Method Valid
  • Degradation breakthrough of stabilized compounds with C-F bonds.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Stability Indicating HPLC Method Development and Valid
  • Degradation and Transformation of Organic Fluorine Compounds.
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. (2023).
  • How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. AnalyteGuru. (2026).
  • Insight into the Photocatalytic Degradation Mechanism for “Forever Chemicals” PFNA by Reduced Graphene Oxide/WO3 Nanoflower Heterostructures. PMC.
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods.

Sources

Methodological & Application

synthesis of peptides using Methyl L-2-(4-fluorophenyl)glycinate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Peptide Synthesis Utilizing Methyl L-2-(4-fluorophenyl)glycinate HCl

Introduction & Mechanistic Rationale

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery. Specifically, Methyl L-2-(4-fluorophenyl)glycinate hydrochloride (often abbreviated as H-L-4-F-Phg-OMe·HCl) serves as a critical building block for synthesizing peptidomimetics, macrocyclic antibiotics, and membrane-active peptides [1]. The 4-fluorophenylglycine moiety imparts enhanced structural rigidity, increased lipophilicity, and provides an invaluable 19F NMR handle for studying peptide-membrane interactions and conformational dynamics in solution [2].

However, the synthesis of peptides containing phenylglycine derivatives is notoriously challenging. The fundamental issue lies in the high acidity of the α -proton. The electron-withdrawing nature of the aromatic ring stabilizes the enolate intermediate formed upon deprotonation, making phenylglycine residues highly susceptible to base-catalyzed epimerization (racemization) during both amide coupling and subsequent ester deprotection steps [1, 3].

As an Application Scientist, it is critical to understand that standard peptide coupling protocols (e.g., HATU/DIPEA) will often result in unacceptable levels of D-epimer formation when applied to 4-fluorophenylglycine. This guide outlines a self-validating, causality-driven methodology to achieve high-yielding, epimerization-free synthesis using this building block.

Epimerization L_Isomer L-4-Fluorophenylglycine Residue Base Strong Base (e.g., DIPEA) Proton Abstraction L_Isomer->Base Deprotonation Enolate Planar Enolate Intermediate (Aryl-Stabilized) Base->Enolate Loss of alpha-H Enolate->L_Isomer Reprotonation (Retention) D_Isomer D-4-Fluorophenylglycine Residue (Epimer) Enolate->D_Isomer Reprotonation (Inversion)

Figure 1: Base-catalyzed epimerization pathway of phenylglycine derivatives.

Experimental Design: Causality of Reagent Selection

To utilize H-L-4-F-Phg-OMe·HCl as the nucleophilic amine in a coupling reaction, the hydrochloride salt must be neutralized. The choice of base and coupling reagent dictates the stereochemical integrity of the final product.

  • The Base: Strong, unhindered bases like Triethylamine (TEA) or N,N -Diisopropylethylamine (DIPEA, pKa ~10.5) promote rapid α -proton abstraction. To prevent this, 2,4,6-trimethylpyridine (sym-collidine, pKa ~7.4) is strictly required. Collidine is basic enough to liberate the free amine from the HCl salt but insufficiently basic to drive enolization [3].

  • The Coupling Reagent: Uronium/aminium salts like HATU require a base to function, inherently increasing epimerization risk. Instead, a carbodiimide-based approach using DIC (N,N'-Diisopropylcarbodiimide) paired with the highly acidic additive Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is recommended. Oxyma Pure maintains a slightly acidic local environment and rapidly forms a highly reactive active ester, outcompeting the slower epimerization pathway.

Table 1: Effect of Coupling Conditions on 4-F-Phg Epimerization
Coupling ReagentBase (Equivalents)SolventReaction TimeYield (%)Diastereomeric Excess (d.e.)
HATUDIPEA (3.0 eq)DMF2 hours95%< 70% (High Epimerization)
PyBOPDIPEA (3.0 eq)DMF2 hours91%~ 80%
DIC / HOBtCollidine (1.5 eq)DCM/DMF4 hours85%92%
DIC / Oxyma Pure Collidine (1.1 eq) DCM/DMF 2 hours 94% > 99% (Optimal)

Data summarized from established peptide chemistry optimization studies for phenylglycine derivatives [3].

Detailed Experimental Protocols

The following workflows describe the solution-phase coupling of an N-protected amino acid to Methyl L-2-(4-fluorophenyl)glycinate HCl, followed by the highly sensitive saponification step required for downstream C-terminal elongation.

Workflow A Fmoc-AA-OH Activation (DIC/Oxyma) C Amide Coupling (1-2 hrs, 0°C to RT) A->C B H-L-4-F-Phg-OMe HCl + Collidine B->C D Aqueous Workup (Acid/Base Wash) C->D E Saponification (LiOH, THF/H2O, 0°C) D->E

Figure 2: Solution-phase synthesis workflow for 4-F-Phg containing peptides.

Protocol A: Epimerization-Free Amide Coupling

Objective: Couple Fmoc-AA-OH to H-L-4-F-Phg-OMe·HCl.

  • Pre-activation: In an oven-dried round-bottom flask under N 2​ , dissolve the N-protected amino acid (Fmoc-AA-OH, 1.0 eq) and Oxyma Pure (1.05 eq) in anhydrous DMF (0.1 M concentration). Cool the mixture to 0 °C in an ice bath.

  • Carbodiimide Addition: Add DIC (1.05 eq) dropwise to the solution. Stir at 0 °C for 10 minutes to allow the formation of the Oxyma active ester.

  • Amine Preparation: In a separate vial, suspend Methyl L-2-(4-fluorophenyl)glycinate HCl (1.0 eq) in anhydrous DCM. Add sym-collidine (1.1 eq) dropwise. Causality note: Exact stoichiometry of collidine prevents excess base from circulating in the reaction mixture.

  • Coupling: Transfer the amine solution dropwise into the pre-activated Fmoc-AA-OH mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via LC-MS. Self-validation: The reaction is complete when the mass of the free amine (m/z 184.07 for 4-F-Phg-OMe) disappears, typically within 1.5 to 2 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 0.1 M HCl (3x) to remove collidine and unreacted amine, followed by saturated NaHCO 3​ (3x) and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Controlled C-Terminal Deprotection (Saponification)

Objective: Hydrolyze the methyl ester to a free carboxylic acid without racemizing the 4-F-Phg α -carbon. Caution: Standard NaOH/MeOH protocols at room temperature will cause >50% epimerization of phenylglycine residues.

  • Solvent System: Dissolve the purified dipeptide from Protocol A in a 3:1 mixture of THF:H 2​ O. Cool the solution strictly to 0 °C.

  • Hydrolysis: Add a pre-chilled aqueous solution of Lithium Hydroxide (LiOH·H 2​ O, 1.2 eq) dropwise. Causality note: LiOH is a milder base than NaOH, and the 0 °C temperature suppresses the activation energy required for enolate formation while still allowing ester hydrolysis.

  • Strict Monitoring: Stir at 0 °C. Sample the reaction every 15 minutes for LC-MS analysis.

  • Immediate Quench: The moment the starting material is consumed (usually 45–60 minutes), immediately quench the reaction by adding 0.1 M HCl dropwise until the pH reaches 3.0. Self-validation: Verify pH with indicator paper. Failure to neutralize immediately will result in rapid epimerization.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate.

Analytical Validation

To verify the stereochemical integrity of the synthesized peptide, standard reverse-phase LC-MS is insufficient, as diastereomers (L-L vs. L-D) often co-elute on standard C18 columns.

Validation Steps:

  • Chiral HPLC: Analyze the product using a chiral stationary phase (e.g., Chiralpak IC) using a Hexane/Isopropanol gradient. The L-epimer and D-epimer will resolve into distinct peaks, allowing for precise integration and d.e. calculation.

  • 19F NMR Spectroscopy: Because the 4-fluorophenyl group is highly sensitive to its magnetic environment, 19F NMR (with proton decoupling) is a rapid and highly authoritative method for detecting epimerization[2]. The L-epimer and D-epimer will present distinct fluorine singlets (typically separated by 0.1 to 0.5 ppm). The absence of a secondary fluorine peak validates the success of the epimerization-free protocols.

References

  • Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: Natural Product Reports (RSC Publishing), 2015. URL: [Link]

  • Title: New Fluorine-Labelled Amino Acids as 19F NMR Reporters for Structural Peptide Studies Source: Mykhailiuk Research / ChemBioChem, 2003 (Referenced via Mykhailiukchem). URL: [Link]

  • Title: Epimerisation in Peptide Synthesis Source: Molecules (PMC - NIH), 2021. URL: [Link]

Application Notes and Protocols: Strategic Use of Protecting Groups for Methyl L-2-(4-fluorophenyl)glycinate HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Non-natural Amino Acid Derivatives

Methyl L-2-(4-fluorophenyl)glycinate, a non-proteinogenic amino acid derivative, is a valuable building block in medicinal chemistry, often incorporated into peptidomimetics and other complex molecular architectures to enhance biological activity and metabolic stability.[1] The presence of the fluorine atom can modulate the electronic properties and conformational preferences of the molecule, making it a desirable motif in drug design. However, the synthetic manipulation of this bifunctional molecule, which contains a reactive primary amine and a methyl ester, necessitates a carefully planned protecting group strategy to prevent unwanted side reactions and ensure regioselectivity.[2][3]

This technical guide provides a comprehensive overview of protecting group strategies for the amine functionality of Methyl L-2-(4-fluorophenyl)glycinate HCl. We will delve into the practical application of the three most common N-protecting groups in peptide chemistry: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). This guide will not only provide detailed, step-by-step protocols but also explain the underlying chemical principles and strategic considerations for choosing the most appropriate protecting group for a given synthetic route.

The Starting Material: Methyl L-2-(4-fluorophenyl)glycinate HCl

Our starting material is the hydrochloride salt of the methyl ester of L-2-(4-fluorophenyl)glycine. The amine is protonated, which renders it unreactive as a nucleophile. Therefore, before the introduction of any N-protecting group, the free amine must be liberated by treatment with a base. This is a critical first step in all the subsequent protocols.

Section 1: The tert-Butoxycarbonyl (Boc) Group: A Robust and Acid-Labile Workhorse

The Boc group is a cornerstone of amine protection in organic synthesis, prized for its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, and its clean removal under acidic conditions.[4][5]

The Rationale for Choosing Boc Protection

The Boc group is an excellent choice for protecting the amine of Methyl L-2-(4-fluorophenyl)glycinate when subsequent reactions involve basic or nucleophilic reagents, or catalytic hydrogenation. Its acid-lability provides an orthogonal deprotection strategy to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.

Mechanism of Boc Protection and Deprotection

Protection: The protection reaction proceeds via the nucleophilic attack of the free amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically carried out in the presence of a base to neutralize the liberated proton.

Deprotection: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Protonation of the carbonyl oxygen leads to the fragmentation of the carbamate into the free amine, carbon dioxide, and a stable tert-butyl cation.[5]

Experimental Protocols

Protocol 1.1: N-Boc Protection of Methyl L-2-(4-fluorophenyl)glycinate

This protocol describes a general and reliable method for the N-Boc protection of amino acid esters.[6][7]

Materials:

  • Methyl L-2-(4-fluorophenyl)glycinate HCl

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Suspend Methyl L-2-(4-fluorophenyl)glycinate HCl (1.0 eq.) in DCM or THF.

  • Add triethylamine (2.2 eq.) dropwise at 0 °C to liberate the free amine. Stir for 15 minutes.

  • Add di-tert-butyl dicarbonate (1.1 eq.) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-Methyl L-2-(4-fluorophenyl)glycinate.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 1.2: N-Boc Deprotection

This protocol outlines the removal of the Boc group using trifluoroacetic acid.[8][9]

Materials:

  • N-Boc-Methyl L-2-(4-fluorophenyl)glycinate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve N-Boc-Methyl L-2-(4-fluorophenyl)glycinate (1.0 eq.) in DCM.

  • Add an equal volume of TFA to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to obtain the deprotected product.

Data Presentation
Protecting GroupReagents for ProtectionTypical SolventsDeprotection ConditionsStability
Boc (Boc)₂O, TEA/DIPEADCM, THFTFA/DCM or HCl/DioxaneStable to base, nucleophiles, and hydrogenolysis

Section 2: The Benzyloxycarbonyl (Cbz) Group: A Classic Choice with Orthogonal Deprotection

The Cbz group, introduced by Bergmann and Zervas, was the first widely used N-protecting group in peptide synthesis.[10] It is stable to both acidic and basic conditions, and its removal via catalytic hydrogenation provides a valuable orthogonal deprotection strategy.[1]

The Rationale for Choosing Cbz Protection

The Cbz group is particularly useful when subsequent reaction steps require either acidic or basic conditions. Its removal by hydrogenolysis is a mild and selective method that is compatible with many other functional groups.[11]

Mechanism of Cbz Protection and Deprotection

Protection: The Cbz group is introduced by reacting the free amine with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the generated HCl.[12]

Deprotection: The most common method for Cbz deprotection is catalytic hydrogenation. In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzyl-oxygen bond is cleaved to release the free amine, toluene, and carbon dioxide.[13][14]

Experimental Protocols

Protocol 2.1: N-Cbz Protection of Methyl L-2-(4-fluorophenyl)glycinate

This protocol is a standard procedure for the N-Cbz protection of amino acids.[15]

Materials:

  • Methyl L-2-(4-fluorophenyl)glycinate HCl

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane/Water or THF/Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve Methyl L-2-(4-fluorophenyl)glycinate HCl (1.0 eq.) in a mixture of dioxane and water.

  • Cool the solution to 0 °C and add Na₂CO₃ (2.2 eq.).

  • Slowly add benzyl chloroformate (1.1 eq.) while maintaining the temperature at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Extract the mixture with EtOAc.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2.2: N-Cbz Deprotection via Catalytic Transfer Hydrogenation

This protocol utilizes ammonium formate as a hydrogen source, which is often more convenient than using hydrogen gas.[11][12]

Materials:

  • N-Cbz-Methyl L-2-(4-fluorophenyl)glycinate

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve N-Cbz-Methyl L-2-(4-fluorophenyl)glycinate (1.0 eq.) in MeOH or EtOH.

  • Carefully add 10% Pd/C (10-20% by weight of the starting material).

  • Add ammonium formate (5-10 eq.) in portions.

  • Stir the reaction at room temperature, monitoring by TLC. The reaction is often complete within 1-3 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Data Presentation
Protecting GroupReagents for ProtectionTypical SolventsDeprotection ConditionsStability
Cbz Cbz-Cl, Na₂CO₃/NaHCO₃Dioxane/Water, THF/WaterH₂/Pd-C or Ammonium formate/Pd-CStable to acid and base

Section 3: The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Cornerstone of Modern Peptide Synthesis

The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[16]

The Rationale for Choosing Fmoc Protection

The Fmoc group is ideal for syntheses where acid-sensitive functionalities are present in the molecule. Its removal under mild basic conditions, typically with piperidine, is highly selective and efficient.[17][18]

Mechanism of Fmoc Protection and Deprotection

Protection: The Fmoc group is typically introduced by reacting the free amine with Fmoc-Cl or Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) under basic conditions.

Deprotection: The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism. A base, most commonly piperidine, abstracts the acidic proton at the C9 position of the fluorene ring, leading to the formation of dibenzofulvene and the free amine. The piperidine also acts as a scavenger for the dibenzofulvene byproduct.[4]

Experimental Protocols

Protocol 3.1: N-Fmoc Protection of Methyl L-2-(4-fluorophenyl)glycinate

This protocol describes a general method for the N-Fmoc protection of amino acids.[2]

Materials:

  • Methyl L-2-(4-fluorophenyl)glycinate HCl

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane/Water or Acetonitrile/Water

  • Diethyl ether or Ethyl acetate (EtOAc)

  • 1 M HCl

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve Methyl L-2-(4-fluorophenyl)glycinate HCl (1.0 eq.) in a mixture of dioxane and aqueous NaHCO₃ solution.

  • Cool the mixture to 0 °C and add a solution of Fmoc-Cl or Fmoc-OSu (1.05 eq.) in dioxane.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice-water and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with diethyl ether or EtOAc.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentrate under reduced pressure and purify the product by recrystallization or column chromatography.

Protocol 3.2: N-Fmoc Deprotection

This protocol uses a standard solution of piperidine in DMF for Fmoc removal.[16][19]

Materials:

  • N-Fmoc-Methyl L-2-(4-fluorophenyl)glycinate

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve N-Fmoc-Methyl L-2-(4-fluorophenyl)glycinate (1.0 eq.) in DMF.

  • Add a 20% (v/v) solution of piperidine in DMF.

  • Stir the reaction at room temperature for 10-30 minutes, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and piperidine.

  • The crude product can be purified by column chromatography or used directly in the next step after co-evaporation with a suitable solvent to remove residual piperidine.

Data Presentation
Protecting GroupReagents for ProtectionTypical SolventsDeprotection ConditionsStability
Fmoc Fmoc-Cl/Fmoc-OSu, NaHCO₃Dioxane/Water, ACN/Water20% Piperidine in DMFStable to acid and hydrogenolysis

Section 4: Orthogonal Protection Strategies and Considerations for the Methyl Ester

The true power of protecting groups lies in their orthogonal application, allowing for the selective deprotection of one functional group in the presence of others. For Methyl L-2-(4-fluorophenyl)glycinate, the primary concern is the stability of the methyl ester during N-deprotection.

Orthogonality of Boc, Cbz, and Fmoc

The three protecting groups discussed offer a nearly perfect orthogonal set:

  • Boc is removed with acid.

  • Fmoc is removed with base.

  • Cbz is removed by hydrogenolysis.

This orthogonality allows for complex synthetic manipulations. For example, an N-Fmoc protected intermediate can be deprotected with piperidine without affecting a Boc-protected side chain or a Cbz-protected amine elsewhere in the molecule.

Stability of the Methyl Ester

The methyl ester of Methyl L-2-(4-fluorophenyl)glycinate is generally stable under the conditions used for N-Boc and N-Cbz deprotection. However, prolonged exposure to strong bases, such as the piperidine used for Fmoc deprotection, can lead to saponification of the methyl ester.

Expert Insight: While standard Fmoc deprotection protocols (20% piperidine in DMF for 10-30 minutes) are generally compatible with methyl esters, it is crucial to monitor the reaction closely to avoid ester hydrolysis. If saponification is observed, using a milder base like 1,8-diazabicycloundec-7-ene (DBU) in lower concentrations or reducing the reaction time can be effective mitigation strategies.[13] Alternatively, if the free carboxylic acid is the desired product, the Fmoc deprotection and ester saponification can sometimes be achieved in a single step with a stronger base or prolonged reaction time.

Visualization of Protecting Group Strategies

Protecting_Group_Strategy Start Methyl L-2-(4-fluorophenyl)glycinate HCl Free_Amine Free Amine Start->Free_Amine Base (e.g., TEA) N_Boc N-Boc Protected Free_Amine->N_Boc (Boc)₂O N_Cbz N-Cbz Protected Free_Amine->N_Cbz Cbz-Cl N_Fmoc N-Fmoc Protected Free_Amine->N_Fmoc Fmoc-Cl/OSu Deprotected_Boc Free Amine N_Boc->Deprotected_Boc Acid (e.g., TFA) Deprotected_Cbz Free Amine N_Cbz->Deprotected_Cbz H₂/Pd-C Deprotected_Fmoc Free Amine N_Fmoc->Deprotected_Fmoc Base (e.g., Piperidine)

Caption: Workflow for N-protection and deprotection of Methyl L-2-(4-fluorophenyl)glycinate.

Orthogonal_Strategy Boc Boc Cbz Cbz Boc->Cbz Stable to Hydrogenolysis Fmoc Fmoc Boc->Fmoc Stable to Base Cbz->Fmoc Stable to Base

Caption: Orthogonal relationship between Boc, Cbz, and Fmoc protecting groups.

Conclusion

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules derived from Methyl L-2-(4-fluorophenyl)glycinate HCl. The choice between Boc, Cbz, and Fmoc protection should be guided by the specific requirements of the synthetic route, particularly the nature of the subsequent reaction steps. By understanding the chemical principles behind each protecting group and following robust experimental protocols, researchers can effectively navigate the challenges of multi-step synthesis and unlock the full potential of this valuable building block in drug discovery and development.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44–47. [Link]

  • Gagnon, D., Boudreault, P.-L., & Charette, A. B. (2018). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 23(11), 2829. [Link]

  • Taylor & Francis. (2006, August 16). PREPARATION OF METHYL ESTER DERIVATIVES OF AMINO ACIDS BEARING HYDROLYSABLE N-PROTECTION. Retrieved from [Link]

  • Taddei, M., et al. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Tetrahedron Letters, 42(30), 5191-5194. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Polymers, 1(1), 316-330. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-33). Academic Press. [Link]

  • Vankayala, S. L., & Gunda, P. (2012). An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Science, 18(5), 331-336. [Link]

  • Palomo, C., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 164-170. [Link]

  • Li, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

  • Google P
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • A. A. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]

  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 40(24), 3841-3850. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504. [Link]

  • LibreTexts Chemistry. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 4(93), 51229-51235. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-BOC-glycine methyl ester. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 10275-10344. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • van der Vorm, S., Hansen, T., van Hengst, J. M. A., Overkleeft, H. S., & van der Marel, G. A. (2016). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 81(17), 7487-7497. [Link]

  • Kocienski, P. J. (2005). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups (3rd ed., pp. 3-10). Georg Thieme Verlag. [Link]

  • Kim, H., et al. (2000). AN EFFICIENT METHOD OF SYNTHESIZING OPTICALLY PURE N-BOC-4-BROMO-N-METHYL-1-TOSYL-D-TRYPTOPHAN METHYL ESTER, A KEY INTERMEDIATE IN THE SYNTHESIS OF OPTICALLY ACTIVE ERGOT ALKALOIDS. Heterocycles, 53(12), 2685. [Link]

  • Schneider, S. E., & Dzubeck, S. (2000). Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides. Organic Synthesis, 77, 214. [Link]

  • Hennrich, O., et al. (2024). Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues. RSC Chemical Biology. [Link]

  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • Biron, E., et al. (2005). An Improved Synthesis of Fmoc- N -methyl-α-amino Acids. The Journal of Organic Chemistry, 70(22), 9043-9046. [Link]

  • van der Vorm, S. (2016). Protective group strategies in carbohydrate and peptide chemistry. Leiden University. [Link]

Sources

Application Note: Large-Scale Synthesis and Resolution of Methyl L-2-(4-fluorophenyl)glycinate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Peptide Engineers Compound: Methyl L-2-(4-fluorophenyl)glycinate hydrochloride (CAS: 916602-09-0)[1]

Strategic Overview & Rationale

Methyl L-2-(4-fluorophenyl)glycinate hydrochloride is a highly valued unnatural amino acid (UAA) building block. The para-fluoro substitution on the phenylglycine scaffold significantly enhances the metabolic stability, lipophilicity, and target-binding affinity of peptide-based therapeutics.

Synthesizing this compound at scale presents three distinct chemical challenges: avoiding retro-aldol/retro-Strecker degradation during backbone formation, achieving high enantiomeric purity from a racemic mixture, and preventing amine self-condensation during esterification. This protocol establishes a self-validating, three-stage workflow designed for high-yield, scalable production.

Workflow A 4-Fluorobenzaldehyde (Starting Material) B Racemic 4-Fluorophenylglycine A->B Modified Strecker Synthesis C L-4-Fluorophenylglycine (Enantiopure) B->C (+)-10-CSA Chiral Resolution D Methyl L-2-(4-fluorophenyl) glycinate HCl C->D SOCl2 / MeOH Esterification

Fig 1: Three-stage synthetic workflow for Methyl L-2-(4-fluorophenyl)glycinate HCl.

Stage 1: Modified Strecker Synthesis of Racemic 4-Fluorophenylglycine

Mechanistic Causality

The classical Strecker synthesis (utilizing ammonia and sodium cyanide) of 4-fluorophenylglycine is notoriously inefficient, often yielding <45% product. This failure is driven by a retro-Strecker reaction during the acidic/basic hydrolysis phase, where the intermediate eliminates hydrogen cyanide (HCN) and reverts to the starting 4-fluorobenzaldehyde ([2]).

To circumvent this thermodynamic trap, we employ a bisulfite-mediated addition of benzylamine and cyanide. This generates a highly stable N-benzyl aminonitrile intermediate. Subsequent controlled hydrolysis and catalytic transfer hydrogenation (CTH) debenzylation completely bypass the retro-Strecker pathway, elevating the overall yield to >75%[2].

Step-by-Step Protocol
  • Bisulfite Adduct Formation: In a 50 L glass-lined reactor, suspend 4-fluorobenzaldehyde (1.0 eq) in an aqueous solution of sodium bisulfite (1.1 eq). Stir vigorously for 1 hour at 20°C.

  • Cyanation: Slowly add benzylamine (1.05 eq) followed by sodium cyanide (1.1 eq), strictly maintaining the internal temperature below 30°C to control the exotherm. Stir for 12 hours, then partition and extract the N-benzyl aminonitrile intermediate using isopropyl acetate.

  • Hydrolysis: Dissolve the crude aminonitrile in DMSO. Add potassium carbonate (0.4 eq) and 30% aqueous hydrogen peroxide (3.5 eq) dropwise, keeping the temperature <35°C to form the amide[2]. Follow with 6M HCl reflux to yield N-benzyl-4-fluorophenylglycine.

  • Debenzylation (CTH): Transfer the intermediate to a hydrogenation vessel. Add 10% Pd/C and ammonium formate in methanol. Heat to 60°C until debenzylation is complete. Filter through Celite, concentrate, and recrystallize from water to isolate racemic 4-fluorophenylglycine.

Stage 2: Diastereomeric Resolution via (+)-10-Camphorsulfonic Acid

Mechanistic Causality

Separating the L-(S)-enantiomer from the racemate requires exploiting differential solubility. We utilize (+)-10-camphorsulfonic acid (CSA) as the chiral resolving agent. By leveraging the principles of "Dutch Resolution"—specifically, the tendency of structurally related families of compounds to form mixed crystals—the (+)-10-CSA salt of the desired L-enantiomer selectively crystallizes out of solution, leaving the D-enantiomer in the mother liquor ([3]).

Step-by-Step Protocol
  • Salt Formation: Suspend racemic 4-fluorophenylglycine (1.0 eq) and (+)-10-camphorsulfonic acid (1.0 eq) in a 9:1 (v/v) mixture of acetic acid and water. Heat the slurry to 85°C until a homogeneous, clear solution is achieved.

  • Controlled Crystallization: Cool the solution to 40°C. Seed the mixture with 1% w/w enantiopure L-4-fluorophenylglycine-(+)-10-CSA salt. Continue cooling to 15°C at a strict ramp rate of 5°C/hour to promote highly ordered, high-purity crystal lattice formation[3].

  • Isolation & Neutralization: Vacuum filter the diastereomeric salt and wash with cold acetic acid. Suspend the isolated salt in deionized water and adjust the pH to 6.0 using 2M NaOH. The enantiopure L-4-fluorophenylglycine will precipitate as a white solid. Filter, wash, and dry in vacuo.

Stage 3: Thionyl Chloride-Mediated Esterification

Mechanistic Causality

The final transformation requires esterifying the carboxylic acid while simultaneously forming the hydrochloride salt. Thionyl chloride ( SOCl2​ ) reacts with methanol to generate anhydrous HCl and SO2​ in situ. The HCl protonates the primary amine, protecting it from self-condensation (e.g., diketopiperazine formation) while acting as a potent acid catalyst for the Fischer esterification ([4]). Thermal control is critical: temperatures >65°C lead to product degradation, while temperatures <55°C result in incomplete conversion.

Esterification N1 Suspend L-4-Fluorophenylglycine in Methanol (20-30x mass ratio) N2 Dropwise Addition of SOCl2 (Maintain Temp < 55°C) N1->N2 In situ HCl Generation N3 Reflux Reaction (55-65°C) for 1.5 - 2.5 hours N2->N3 Fischer Esterification N4 Vacuum Azeotropic Distillation (Remove excess MeOH/SOCl2) N3->N4 Reaction Completion N5 Cooling Crystallization (15°C) & Vacuum Filtration N4->N5 Product Isolation

Fig 2: Step-by-step esterification mechanism and process control parameters.

Step-by-Step Protocol
  • Suspension: In a dry, glass-lined reactor, suspend L-4-fluorophenylglycine (1.0 eq) in anhydrous methanol (25x mass ratio relative to the amino acid) and stir at 20°C[4].

  • Chlorination/Acidification: Slowly add thionyl chloride (1.2 eq) via a constant pressure dropping funnel over 1.5 hours. Strictly control the exotherm to ensure the internal temperature remains below 55°C [4].

  • Reflux: Once the addition is complete, heat the reactor to 60°C and maintain reflux for 2 hours to drive the esterification to completion[4].

  • Azeotropic Distillation: Cool the reactor to 45°C. Add cyclohexane as an entrainer and perform vacuum azeotropic distillation (0.05 MPa) to strip away excess methanol, water, and residual SOCl2​ [4].

  • Crystallization: Cool the concentrated mixture to 15°C at a controlled rate. Stir for 50 minutes to allow complete crystallization of the methyl ester hydrochloride salt[4]. Filter, wash the cake with cold methanol (5°C), and dry under vacuum at 55°C for 3 hours.

Quantitative Data & Quality Control

The following table summarizes the expected analytical metrics for a self-validating scale-up campaign:

Synthesis StageTarget Intermediate / ProductExpected Yield (%)Target Purity (HPLC)Enantiomeric Excess (ee)Key Analytical Metric
1. Strecker Synthesis Racemic 4-Fluorophenylglycine75 - 77%> 99.0%N/AMelting Point: 270-272°C
2. Chiral Resolution L-4-Fluorophenylglycine60 - 65%> 99.0%> 99.0%[α]20/D +138° (1M HCl)
3. Esterification Methyl L-2-(4-fluorophenyl)glycinate HCl85 - 90%> 98.5%> 99.0%MW: 219.64 g/mol

References

  • Title: A Facile Synthesis of Substituted Phenylglycines Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: Dutch resolution of racemic 4-hydroxy- and 4-fluorophenylglycine with mixtures of phenylglycine and (+)-10-camphorsulfonic acid Source: ResearchGate URL: [Link]

  • Title: CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal Source: Google Patents URL

Sources

Application Note: Derivatization of Methyl L-2-(4-fluorophenyl)glycinate HCl for GC-MS/FID Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quantitative analysis of amino acid esters via Gas Chromatography (GC) presents distinct physicochemical challenges. Methyl L-2-(4-fluorophenyl)glycinate HCl is a fluorinated unnatural amino acid derivative characterized by a protected carboxyl group (methyl ester) and a free primary amine that exists as a protonated hydrochloride salt.

Direct injection of hydrochloride salts into a GC system is fundamentally flawed; it leads to thermal degradation, non-volatilization, and the accumulation of acidic residues in the GC inlet[1]. Furthermore, even if the salt is neutralized, the resulting free primary amine is highly polar. Free amines tend to interact with active silanol sites within the GC inlet and column stationary phase, resulting in severe peak tailing, irreversible adsorption, and inaccurate quantification[2]. To achieve sharp, symmetric peaks and ensure thermal stability, a two-step sample preparation workflow is required: (1) Free-basing to remove the HCl moiety, and (2) N-acylation to protect the primary amine[3].

Chemical Causality: The Derivatization System

As a self-validating analytical system, every step in this protocol is designed with specific chemical causality to preserve the integrity of the analyte while maximizing chromatographic performance.

Free-Basing the Hydrochloride Salt

The HCl salt must be neutralized to release the free amine for subsequent derivatization. However, the choice of base is critical. Strong bases (e.g., NaOH or KOH) will inevitably cause base-catalyzed hydrolysis of the methyl ester, reverting the molecule to its carboxylic acid form and defeating the purpose of analyzing the esterified compound. Therefore, a mild alkaline extraction using 10% Sodium Carbonate ( Na2​CO3​ ) is employed. This provides a pH of ~8.5—sufficient to deprotonate the amine salt without hydrolyzing the ester bond.

N-Acylation via Trifluoroacetic Anhydride (TFAA)

Once free-based, the primary amine is derivatized using Trifluoroacetic Anhydride (TFAA). TFAA is a highly effective acylating reagent that reacts rapidly with primary amines via nucleophilic acyl substitution to form stable N-trifluoroacetamides. Because the carboxyl group is already protected as a methyl ester, TFAA selectively targets the amine.

This specific derivatization choice offers three distinct advantages:

  • Elimination of Hydrogen Bonding: Replaces the active N-H protons, drastically decreasing analyte polarity and preventing column adsorption[4].

  • Increased Volatility: The addition of the trifluoroacetyl group significantly lowers the boiling point of the molecule compared to its underivatized free-base form.

  • Enhanced Sensitivity: The introduction of three highly electronegative fluorine atoms (in addition to the fluorine already present on the phenyl ring) exponentially increases sensitivity if an Electron Capture Detector (ECD) is utilized, while providing distinct, easily identifiable fragmentation patterns for Mass Spectrometry (MS).

Experimental Workflow

Workflow A Methyl L-2-(4-fluorophenyl)glycinate HCl (Solid Sample) B Alkaline Extraction (10% Na2CO3 + Ethyl Acetate) A->B Add Aqueous Base C Phase Separation (Isolate Organic Layer) B->C Liquid-Liquid Extraction D Evaporation & Drying (Anhydrous Na2SO4 -> N2 stream) C->D Remove Water E Acylation Reaction (TFAA in Ethyl Acetate, 60°C, 30 min) D->E Add Derivatization Reagent F N-Trifluoroacetyl Derivative (Volatile, Thermally Stable) E->F Cool to Room Temp G GC-MS / GC-FID Analysis F->G Inject 1 µL

Workflow for the neutralization and TFAA derivatization of amino acid ester HCl salts for GC analysis.

Step-by-Step Protocol

Materials & Reagents
  • Methyl L-2-(4-fluorophenyl)glycinate HCl (Analyte)

  • 10% w/v Sodium Carbonate ( Na2​CO3​ ) in LC-MS grade water

  • Ethyl Acetate (Anhydrous, GC grade)

  • Trifluoroacetic Anhydride (TFAA, ≥99.0% GC derivatization grade)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

  • Ultra-pure Nitrogen ( N2​ ) gas

Sample Preparation & Free-Basing
  • Dissolution: Weigh accurately ~10 mg of the HCl salt into a 15 mL glass centrifuge tube. Dissolve in 1.0 mL of LC-MS grade water.

  • Neutralization: Add 1.0 mL of 10% Na2​CO3​ solution dropwise. Swirl gently. Verify that the pH is approximately 8.0–8.5 using indicator paper.

  • Extraction: Add 2.0 mL of anhydrous Ethyl Acetate to the tube. Cap tightly and vortex vigorously for 60 seconds to force the free amine into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions and achieve a crisp phase boundary.

Drying & Derivatization Reaction
  • Moisture Removal: Carefully pipette the upper organic layer (Ethyl Acetate) into a clean glass vial containing ~0.5 g of anhydrous Na2​SO4​ . Swirl and let sit for 5 minutes. Causality: TFAA reacts violently with water to form Trifluoroacetic Acid (TFA), which will consume the reagent and halt the derivatization of the amine.

  • Solvent Evaporation: Transfer 1.0 mL of the dried organic extract into a 2 mL heavy-wall GC reaction vial. Evaporate to complete dryness under a gentle stream of N2​ at room temperature.

  • Acylation: Reconstitute the dried residue in 200 µL of anhydrous Ethyl Acetate. In a fume hood, add 100 µL of TFAA[2].

  • Incubation: Cap the vial tightly with a PTFE-lined silicone septum. Vortex briefly and incubate in a heating block at 60°C for 30 minutes[2].

Post-Reaction Cleanup (Critical Step)
  • Acid Evaporation: Remove the vial from the heating block and cool to room temperature. Open the vial and evaporate the reaction mixture to complete dryness under a gentle N2​ stream.

    • Expert Insight: This step is non-negotiable. It removes unreacted TFAA and the highly acidic byproduct, TFA. Injecting TFA directly into a GC will rapidly strip the stationary phase of the column and cause massive baseline disruptions.

  • Reconstitution: Reconstitute the derivatized product (Methyl N-(trifluoroacetyl)-L-2-(4-fluorophenyl)glycinate) in 500 µL of anhydrous Ethyl Acetate. Transfer to a GC autosampler vial for injection.

Analytical Conditions & Data Presentation

Recommended GC-MS Parameters
  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet: 250°C, Split mode (Ratio 20:1).

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detector: MS (EI mode, 70 eV, scan range 50-400 m/z) or FID (300°C).

Quantitative Data Summary

The following table highlights the physicochemical shifts achieved through this derivatization protocol, transforming an un-analyzable salt into an optimal GC candidate.

ParameterUnderivatized HCl SaltFree Base (Underivatized)N-Trifluoroacetyl Derivative
Physical State Solid (Salt)Liquid/Solid (Polar)Liquid (Non-polar)
GC Volatility Extremely LowModerateHigh
Thermal Stability Poor (Degrades in inlet)Moderate (Prone to oxidation)Excellent
Chromatographic Peak None / Severe TailingBroad / TailingSharp, Symmetric
Molecular Weight 255.67 g/mol 219.21 g/mol 315.22 g/mol
Target Detectors N/AFID, MSFID, MS, ECD

Troubleshooting & Expert Insights

  • Issue: Low derivative yield or split chromatographic peaks.

    • Cause: Moisture contamination in the sample. TFAA hydrolyzes instantly to TFA in the presence of water, halting the acylation process.

    • Solution: Ensure strict anhydrous conditions during the Na2​SO4​ drying step. Verify that the Ethyl Acetate used is GC-grade and strictly anhydrous.

  • Issue: Loss of the methyl ester group (Hydrolysis).

    • Cause: Over-basification during the initial free-basing extraction step.

    • Solution: Strictly use a mild base like Na2​CO3​ or NaHCO3​ . Never substitute with strong hydroxides (NaOH or KOH).

  • Issue: Rapid GC column degradation (loss of resolution, high column bleed).

    • Cause: Injection of residual TFA acid byproduct into the GC inlet.

    • Solution: Ensure complete evaporation of the reaction mixture under N2​ (Step 4.4) before final reconstitution. Do not skip the drying phase.

References

  • Ataman Chemicals. "TRIFLUOROACETIC ANHYDRIDE: Chemical Behavior & Reactivity." Available at:[Link]

  • Kranenburg, R. "Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances." Forensic Chemistry, ResearchGate. Available at:[Link]

  • Indian Journal of Pharmaceutical Sciences. "Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography." Available at:[Link]

Sources

Catalytic Applications of Metal Complexes with Chiral Amino Acid Ester Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Chiral Amino Acid Esters in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral metal complexes have emerged as powerful tools to achieve this, acting as catalysts that can stereoselectively forge new chemical bonds. Among the vast array of chiral ligands available, those derived from the natural chiral pool, such as amino acids and their esters, offer a compelling combination of ready availability, structural diversity, and modularity.[1]

This guide focuses on the catalytic applications of metal complexes featuring chiral amino acid ester ligands, with a particular illustrative focus on derivatives of L-phenylglycinate, such as Methyl L-2-(4-fluorophenyl)glycinate HCl. While direct catalytic applications of this specific hydrochloride salt are not extensively documented, its structural motifs are representative of a broader class of ligands that have proven highly effective in a range of asymmetric transformations. The principles, protocols, and mechanistic insights discussed herein are therefore broadly applicable to researchers working with this class of chiral ligands.

We will delve into the synthesis of these metal-ligand complexes and their application in key catalytic reactions, including asymmetric hydrogenation, palladium-catalyzed asymmetric allylic alkylation, and copper-catalyzed asymmetric reactions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental designs.

PART 1: Synthesis of Chiral Ligands and Metal Complexes

The journey into asymmetric catalysis begins with the preparation of the chiral ligand and its coordination to a metal center. The amino and carboxylate functionalities of amino acid esters provide excellent handles for creating bidentate or monodentate ligands.

Ligand Preparation: From Amino Acid to Chiral Ligand

The free amino group of Methyl L-2-(4-fluorophenyl)glycinate HCl can be readily modified to introduce other coordinating groups, for example, to create phosphine-containing ligands (P,N-ligands) which are highly effective in many catalytic systems.

Protocol 1: Synthesis of a Chiral Phosphine-Amine Ligand

This protocol describes a general method for the synthesis of a chiral P,N-ligand from an amino acid ester, which can be adapted for Methyl L-2-(4-fluorophenyl)glycinate.

Materials:

  • Methyl L-2-(4-fluorophenyl)glycinate HCl

  • 2-(diphenylphosphino)benzaldehyde

  • Triethylamine (Et3N)

  • Anhydrous methanol (MeOH)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Free-Basing the Amino Ester: In a flame-dried round-bottom flask under an inert atmosphere, suspend Methyl L-2-(4-fluorophenyl)glycinate HCl (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) dropwise at 0 °C and stir the mixture for 30 minutes at room temperature. The formation of triethylammonium chloride as a white precipitate will be observed.

  • Filter the mixture under inert conditions to remove the salt and concentrate the filtrate under reduced pressure to obtain the free amino ester.

  • Imine Formation: Dissolve the free amino ester (1.0 eq) and 2-(diphenylphosphino)benzaldehyde (1.0 eq) in anhydrous MeOH in a separate flame-dried flask under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure. The resulting crude imino-phosphine ligand can be purified by column chromatography on silica gel under an inert atmosphere.

Metal Complex Formation

The synthesized chiral ligand can then be coordinated to a suitable metal precursor. The choice of metal dictates the types of catalytic reactions that can be performed.

Protocol 2: Synthesis of a Palladium(II)-P,N Complex

This protocol outlines the preparation of a palladium(II) complex suitable for reactions like asymmetric allylic alkylation.

Materials:

  • Chiral P,N-ligand from Protocol 1

  • [Pd(allyl)Cl]2 (palladium(II) allyl chloride dimer)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral P,N-ligand (2.2 eq) in anhydrous DCM.

  • In a separate Schlenk tube, dissolve [Pd(allyl)Cl]2 (1.0 eq) in anhydrous DCM.

  • Slowly add the palladium solution to the ligand solution at room temperature with stirring.

  • Stir the reaction mixture for 1-2 hours. The color of the solution will typically change, indicating complex formation.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the solid under vacuum to yield the desired palladium(II)-P,N complex.

PART 2: Catalytic Applications and Protocols

This section details the application of metal complexes derived from chiral amino acid esters in key asymmetric transformations.

Asymmetric Hydrogenation with Rhodium Complexes

Asymmetric hydrogenation is a fundamental and atom-economical method for the synthesis of chiral compounds. Rhodium complexes bearing chiral ligands are particularly effective for the hydrogenation of prochiral olefins, such as dehydroamino acids and enamides.[2][3][4]

Application Note: The choice of a chiral ligand is critical in rhodium-catalyzed asymmetric hydrogenation to achieve high enantioselectivity.[2] Ligands derived from amino acids create a chiral environment around the metal center, which directs the approach of the hydrogen molecule and the substrate, leading to the preferential formation of one enantiomer. The electronic and steric properties of the amino acid ester, including the presence of the 4-fluorophenyl group, can fine-tune the catalytic activity and selectivity.

Catalytic Cycle for Asymmetric Hydrogenation

G cluster_0 Catalytic Cycle [Rh(L*)(S)2]+ [Rh(L*)(S)2]+ {[Rh(L*)(S)2(H2)]+} {[Rh(L*)(S)2(H2)]+} [Rh(L*)(S)2]+->{[Rh(L*)(S)2(H2)]+} H2 [Rh(L*)(S)(H)2] [Rh(L*)(S)(H)2] {[Rh(L*)(S)2(H2)]+}->[Rh(L*)(S)(H)2] - S Alkene-Rh Complex Alkene-Rh Complex [Rh(L*)(S)(H)2]->Alkene-Rh Complex Olefin Hydride Insertion Hydride Insertion Alkene-Rh Complex->Hydride Insertion Migratory Insertion Product Product Hydride Insertion->Product Reductive Elimination Product->[Rh(L*)(S)2]+ - Alkane + 2S caption Figure 1. Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation. L* = Chiral Ligand, S = Solvent

Figure 1. Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Protocol 3: Asymmetric Hydrogenation of a Prochiral Enamide

Materials:

  • Rhodium precursor (e.g., [Rh(COD)2]BF4)

  • Chiral amino acid ester-derived ligand (e.g., a phosphine derivative)

  • Prochiral enamide (e.g., N-(1-phenylvinyl)acetamide)

  • Anhydrous, degassed solvent (e.g., methanol or dichloromethane)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, charge a Schlenk tube with the rhodium precursor (1 mol%) and the chiral ligand (1.1 mol%).

  • Add anhydrous, degassed solvent and stir for 20-30 minutes to form the active catalyst.

  • Reaction Setup: In a separate vessel, dissolve the prochiral enamide substrate in the same solvent.

  • Transfer the substrate solution to the autoclave.

  • Using a cannula, transfer the catalyst solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas several times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 5-50 atm) and stir the reaction at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully vent the hydrogen gas and purge with an inert gas.

  • Work-up and Analysis: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Comparative Performance Data

Ligand TypeSubstrateSolventH₂ (atm)Yield (%)ee (%)Reference
Rh-Me-DuPhosMethyl (Z)-α-acetamidocinnamateMeOH3.4>99>99 (R)[4]
Rh-BICP(E/Z)-β-(Acylamino)acrylatesToluene2.7>95up to 99.6[3]
Rh-PhthalaPhosN-(1-phenylvinyl)acetamideDCM50>95>95[5]
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a powerful method for the formation of C-C, C-N, and C-O bonds.[6] The use of chiral ligands, such as those derived from amino acid esters, allows for the enantioselective formation of these bonds.[7]

Application Note: In Pd-catalyzed AAA, the chiral ligand influences the stereochemical outcome by controlling the geometry of the π-allyl palladium intermediate and directing the nucleophilic attack. P,N-ligands derived from amino acid esters have proven to be particularly effective, as the "hard" nitrogen and "soft" phosphorus donor atoms create a unique electronic and steric environment around the palladium center.[7] The 4-fluorophenyl group in our model ligand can participate in non-covalent interactions, further influencing the transition state geometry and enhancing enantioselectivity.

Catalytic Cycle for Palladium-Catalyzed AAA

G cluster_0 Catalytic Cycle Pd(0)L* Pd(0)L* π-allyl-Pd(II)L* π-allyl-Pd(II)L* Pd(0)L*->π-allyl-Pd(II)L* Allylic Substrate - Leaving Group π-allyl-Pd(II)L*->Pd(0)L* Nucleophile - Product caption Figure 2. Simplified catalytic cycle for Pd-catalyzed AAA. L* = Chiral Ligand

Figure 2. Simplified catalytic cycle for Pd-catalyzed AAA.

Protocol 4: Asymmetric Allylic Alkylation of a Pronucleophile

Materials:

  • Palladium precursor (e.g., [Pd(allyl)Cl]2)

  • Chiral P,N-ligand

  • Allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate)

  • Pronucleophile (e.g., dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and LiOAc)

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere, mix the palladium precursor (2 mol%) and the chiral P,N-ligand (4 mol%).

  • Add anhydrous, degassed THF and stir for 20-30 minutes at room temperature.

  • Reaction Setup: In the same Schlenk tube, add the pronucleophile (1.2 eq), the allylic substrate (1.0 eq), and the base system (e.g., BSA and LiOAc).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.

  • Work-up and Analysis: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Comparative Performance Data

Ligand TypeSubstrateNucleophileYield (%)ee (%)Reference
Chiral P,N-hydrazone1,3-diphenyl-2-propenyl acetateDimethyl malonateup to 95up to 90[1]
Chiral PHOXAllyl enol carbonates-up to 99up to 99[8]
Chiral Phosphoramidite1,4-dienesAzlactones-high[9]
Copper-Catalyzed Asymmetric Reactions

Copper complexes with chiral ligands are versatile catalysts for a variety of asymmetric transformations, including conjugate additions and hydroaminations.[10][11][12]

Application Note: In copper-catalyzed reactions, chiral ligands derived from amino acid esters can effectively control the stereochemistry of the newly formed stereocenter. The bidentate nature of many of these ligands helps to create a rigid and well-defined chiral pocket around the copper center. This is crucial for achieving high levels of enantioselectivity in reactions such as the 1,4-conjugate addition of organometallic reagents to α,β-unsaturated compounds.

Catalytic Cycle for Copper-Catalyzed Asymmetric 1,4-Addition

G cluster_0 Catalytic Cycle Cu(I)L* Cu(I)L* {R-Cu(I)L*} {R-Cu(I)L*} Cu(I)L*->{R-Cu(I)L*} R-M (Grignard, etc.) Cu(I)-enolate Cu(I)-enolate {R-Cu(I)L*}->Cu(I)-enolate α,β-unsaturated ketone Product Product Cu(I)-enolate->Product Protonolysis Product->Cu(I)L* - CuX caption Figure 3. Simplified catalytic cycle for Cu-catalyzed 1,4-addition. L* = Chiral Ligand, R-M = Organometallic Reagent

Figure 3. Simplified catalytic cycle for Cu-catalyzed 1,4-addition.

Protocol 5: Copper-Catalyzed Asymmetric 1,4-Conjugate Addition

Materials:

  • Copper precursor (e.g., Cu(OTf)2)

  • Chiral amino acid ester-derived ligand

  • α,β-unsaturated ketone (e.g., cyclohexenone)

  • Organometallic reagent (e.g., diethylzinc or a Grignard reagent)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper precursor (1-5 mol%) and the chiral ligand (1.1-5.5 mol%) in the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C or 0 °C).

  • Add the α,β-unsaturated ketone (1.0 eq) to the catalyst solution.

  • Slowly add the organometallic reagent (1.2-1.5 eq) dropwise.

  • Stir the reaction at this temperature until completion (monitor by TLC).

  • Work-up and Analysis: Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Comparative Performance Data

Ligand TypeSubstrateReagentYield (%)ee (%)Reference
Cu-NHCCyclic enynonesGrignard reagentsup to 80up to 96[11]
Cu-PhosphoramiditeCyclohexenoneDialkylzinchighup to 98
Cu-(S,S)-Ph-BPEα,β-unsaturated estersHydroxylamine derivativesup to 77up to 97[10]

PART 3: Conclusion and Future Outlook

Metal complexes bearing chiral ligands derived from amino acid esters, such as Methyl L-2-(4-fluorophenyl)glycinate, represent a versatile and powerful class of catalysts for asymmetric synthesis. The ease of modification of the amino acid backbone allows for the rational design and fine-tuning of ligands for specific catalytic applications. The protocols and data presented in this guide demonstrate the efficacy of these catalysts in key transformations that are fundamental to modern organic synthesis and drug discovery.

Future research in this area will likely focus on the development of even more active and selective catalysts, the expansion of the substrate scope to more challenging transformations, and the application of these catalysts in the synthesis of complex, biologically active molecules. The continued exploration of the structure-activity relationships of these metal-ligand complexes will undoubtedly lead to new and innovative catalytic systems with enhanced performance and broader applicability.

References

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  • A. J. von Wangelin, "Palladium-Catalyzed Asymmetric Allylic Alkylation," In Asymmetric Synthesis II, 2012, pp. 111-166.
  • T. Mino, Y. Tanaka, M. Sakamoto, and T. Fujita, "Palladium-Catalyzed Asymmetric Allylic Alkylation Using Chiral P,N-Ligands," Tetrahedron: Asymmetry, 2000, 11(20), 4053-4058.
  • X. Li, et al., "Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications," Accounts of Chemical Research, 2020, 53(10), 2353-2368.
  • A. J. von Wangelin, "An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II)
  • P. Li, et al., "Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation," Organic Letters, 2016, 18(1), 40-43.
  • H. Nakano, Y. Okuyama, and H.
  • S. H. Oh, et al., "Copper(I)
  • Y. Zhu, et al., "Copper-Catalyzed Asymmetric Hydroamination: A Unified Strategy for the Synthesis of Chiral β-Amino Acid and Its Derivatives," Journal of the American Chemical Society, 2020, 142(28), 12348-12355.
  • J. E. M. N. Klein, and M. R. Gagné, "Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective," Dalton Transactions, 2011, 40(45), 11949-11965.
  • W. S. Knowles, "Asymmetric Hydrogenations (Nobel Lecture)," Angewandte Chemie International Edition, 2002, 41(12), 1998-2007.
  • A. J. van der Vlugt, "Asymmetric hydrogenation using rhodium complexes generated from mixtures of monodentate neutral and anionic phosphorus ligands," Chemistry – A European Journal, 2013, 19(7), 2496-2506.
  • G. Zhu, Z. Chen, and X. Zhang, "Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates," The Journal of Organic Chemistry, 1999, 64(19), 6907-6910.
  • M. T. Reetz, "Asymmetric hydrogenation of olefins with different rhodium(I)
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  • A. Alexakis, J. E. Bäckvall, N. Krause, O. Pàmies, and M. Diéguez, "Copper-catalyzed asymmetric conjugate addition," Chemical Reviews, 2008, 108(8), 2796-2823.
  • P. Ableman and A. S. C. Chan, "Asymmetric hydrogenation at a rhodium complex using (+)- or (–)-PhCHMe·NHCHO or (–)-MeCH(OH)
  • H. Yamamoto and F.
  • W. R. Dolbier Jr, "Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups," Beilstein Journal of Organic Chemistry, 2019, 15, 2434-2453.
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  • P. Sakthipriya, S. Joseph, and N. Ananthi, "Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction," MOJ Bioorganic & Organic Chemistry, 2017, 1(6), 218-226.
  • G.-Q. Chen, et al., "Asymmetric α-Allylation of N-Unprotected Amino Acid Esters with 1,3-Disubstituted Allyl Acetates Enabled by Chiral-Aldehyde/Palladium Catalysis," Organic Letters, 2023, 25(31), 5779-5784.
  • F. G. N. Cloke, et al., "Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes," Molecules, 2024, 29(17), 3918.
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Troubleshooting & Optimization

Technical Support Center: Purification of Methyl L-2-(4-fluorophenyl)glycinate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating chiral amino acid derivatives from crude reaction mixtures presents unique challenges. This portal provides in-depth troubleshooting, mechanistic insights, and a self-validating Standard Operating Procedure (SOP) for the purification of Methyl L-2-(4-fluorophenyl)glycinate hydrochloride following a standard thionyl chloride/methanol esterification.

Knowledge Base: Core Principles & Causality

The synthesis of Methyl L-2-(4-fluorophenyl)glycinate HCl typically involves reacting L-2-(4-fluorophenyl)glycine with methanol and thionyl chloride (SOCl₂). While the esterification itself is straightforward, driven by the in-situ generation of HCl and an acid chloride intermediate[1], the purification is notoriously difficult due to the molecule's extreme sensitivity to racemization .

Unlike standard aliphatic amino acids, phenylglycine derivatives undergo base-catalyzed and heat-induced racemization at the α -position at a significantly accelerated rate[2]. The aromatic ring stabilizes the enolate intermediate formed upon deprotonation of the α -carbon. Furthermore, the 4-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I effect), which increases the acidity of the α -proton, making the stereocenter even more labile[2]. Consequently, traditional purification methods (like aqueous basic workups to neutralize excess acid) will immediately destroy the enantiomeric excess (ee) of your product. The protocols below are designed to bypass these failure points by maintaining the molecule as a stable hydrochloride salt throughout the entire workflow[3].

Mechanism L L-Ester HCl Salt (Configurationally Stable) Deprot Deprotonation at α-carbon (Trace Base / High Heat) L->Deprot Enolate Planar Enolate Intermediate (Stabilized by 4-F-Phenyl ring) Deprot->Enolate Reprot Non-selective Reprotonation Enolate->Reprot Racemate Racemic Mixture (Loss of Chiral Purity) Reprot->Racemate

Fig 1. Mechanism of phenylglycine ester racemization via enolate stabilization.

Troubleshooting & FAQs

Q1: My final product shows significant racemization (>5% D-enantiomer) after concentration. How do I prevent this? A1: Racemization in phenylglycines is highly temperature-dependent and triggered by the free-basing of the amine. Never exceed a bath temperature of 35 °C – 40 °C during rotary evaporation[3]. Ensure the system remains strictly acidic. If you attempt to neutralize the excess HCl with sodium bicarbonate before extraction, the free amine will rapidly racemize via the stabilized enolate pathway[2]. You must isolate the product exclusively as the HCl salt.

Q2: The crude mixture is a thick, highly acidic syrup containing excess SOCl₂ and HCl. How do I safely remove these without an aqueous workup? A2: Utilize azeotropic distillation. By adding aliquots of a co-solvent like toluene or additional methanol to the crude syrup and re-concentrating under high vacuum at 35 °C, you can physically sweep away residual HCl and SO₂ gases. This self-validating step is complete when the vapor no longer turns wet pH paper red, ensuring the matrix is safe for crystallization without chemical neutralization.

Q3: Chiral HPLC shows my ee% is intact, but NMR indicates contamination with unreacted L-2-(4-fluorophenyl)glycine. How do I separate them? A3: Exploit their differential solubility. The unreacted starting material is a zwitterionic amino acid, which is highly insoluble in cold, slightly polar aprotic solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). The ester HCl salt, however, retains moderate solubility in DCM (especially if trace methanol is present). Suspending the crude syrup in cold DCM allows you to simply filter off the unreacted amino acid as a solid cake, leaving the pure ester in the filtrate.

Q4: What is the optimal crystallization strategy to achieve >99% purity of the HCl salt? A4: An anti-solvent crystallization system using Methanol and MTBE is highly recommended. The ester HCl salt is highly soluble in protic solvents (Methanol) but completely insoluble in ethers (MTBE). Dissolving the product in minimal methanol and slowly titrating in MTBE forces the salt to crash out as highly pure, white crystals, leaving organic impurities in the mother liquor.

Workflow Visualization

Workflow A Crude Reaction Mixture (Ester HCl, SOCl2, MeOH, AA) B Vacuum Concentration (Strictly < 40°C) A->B Remove volatiles C Azeotropic Distillation (Toluene/MeOH cycles) B->C Sweep HCl/SO2 D Cold DCM Resuspension & Filtration C->D Precipitate unreacted AA E Anti-Solvent Crystallization (MeOH / MTBE) D->E Filtrate (Product) F Pure Methyl L-2-(4-fluorophenyl) glycinate HCl E->F Filter & Dry

Fig 2. Optimized purification workflow for isolation of the ester HCl salt.

Quantitative Data & Metrics

MetricValue / ObservationAnalytical Method / Validation
Target ee% (Enantiomeric Excess) > 98%Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA)
Max Safe Evaporation Temp. 35 °C – 40 °CInternal probe monitoring during vacuum distillation
Solubility: L-2-(4-F-Ph)glycine Insoluble in DCM, MTBE, cold MeOHVisual inspection (remains a cloudy suspension)
Solubility: Ester HCl Salt Soluble in MeOH, slightly in DCMVisual inspection (forms a clear solution)
Expected Yield 80% – 88%Gravimetric analysis post-drying

Standard Operating Procedure (SOP)

Step 1: Primary Concentration

  • Transfer the completed esterification reaction mixture to a rotary evaporator.

  • Set the water bath strictly to 35 °C [3]. Causality: Exceeding this temperature in the presence of concentrated acidic matrixes promotes thermal degradation and trace racemization[2].

  • Apply high vacuum to remove the bulk of the excess methanol and unreacted thionyl chloride until a thick, yellow/orange syrup is obtained.

Step 2: Azeotropic Acid Removal

  • Break the vacuum with argon and add 3 volumes (relative to the syrup) of dry toluene or additional methanol.

  • Re-concentrate the mixture under vacuum at 35 °C.

  • Repeat this azeotropic cycle 2 to 3 times.

  • Self-Validation: Check the vapor condensation with wet pH paper. The process is complete when the vapor is no longer strongly acidic, indicating the successful removal of trapped HCl and SO₂.

Step 3: Zwitterion Filtration (Removal of Unreacted Starting Material)

  • Suspend the crude syrup in cold Dichloromethane (DCM) (approx. 5 mL per gram of theoretical yield).

  • Stir vigorously for 15 minutes at 0–5 °C. The unreacted L-2-(4-fluorophenyl)glycine will remain as an insoluble white solid.

  • Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with a small amount of cold DCM.

  • Self-Validation: Run a TLC (Ninhydrin stain) of the filter cake dissolved in water to confirm it is solely the starting amino acid, and check the filtrate to ensure the ester product has been fully extracted.

Step 4: Anti-Solvent Crystallization

  • Concentrate the DCM filtrate from Step 3 under reduced pressure to a minimal volume.

  • Dissolve the resulting residue in a minimum amount of dry Methanol (approx. 2 mL/g of product).

  • Place the flask under vigorous magnetic stirring. Slowly add MTBE (anti-solvent) dropwise.

  • Self-Validation: Continue adding MTBE until the solution just becomes persistently cloudy (the cloud point).

  • Stop the addition, seed the mixture with a pure crystal of the product (if available), and transfer the flask to a 4 °C refrigerator for 4–6 hours to allow complete crystallization[3].

Step 5: Isolation and Storage

  • Filter the resulting white crystals via vacuum filtration.

  • Wash the crystal bed with ice-cold MTBE to remove any residual colored impurities.

  • Dry the crystals under high vacuum at room temperature for 12 hours. Store the final Methyl L-2-(4-fluorophenyl)glycinate HCl under argon at -20 °C to ensure long-term stereochemical stability.

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products RSC Advances 2

  • Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides Beilstein Journal of Organic Chemistry 4

  • Preparation process of D-phenylglycine methyl ester hydrochloride crystals (CN104829478A) Google Patents 3

Sources

troubleshooting low enantiomeric excess with Methyl L-2-(4-fluorophenyl)glycinate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical integrity of arylglycine derivatives.

Methyl L-2-(4-fluorophenyl)glycinate HCl is a highly valuable chiral building block, but it is notoriously susceptible to racemization. Unlike standard aliphatic amino acids, arylglycines possess an α -proton flanked by an aromatic ring, an ester carbonyl, and an amine. This unique electronic environment renders the α -proton highly acidic. When exposed to basic conditions, thermal stress, or specific solvents, the stereocenter rapidly epimerizes, leading to a depressed enantiomeric excess (ee).

This guide is designed to help you diagnose, troubleshoot, and permanently resolve low ee% issues in your workflows.

Mechanistic Insight: The Causality of Arylglycine Racemization

To stop racemization, you must first understand its thermodynamic drivers. The degradation of enantiomeric purity in Methyl L-2-(4-fluorophenyl)glycinate primarily occurs via base-catalyzed enolization [1].

When a base abstracts the labile α -proton, the molecule forms a planar enolate intermediate. Because this intermediate is achiral, subsequent reprotonation occurs indiscriminately from either the top or bottom face, yielding a racemic mixture. Furthermore, the presence of ketones or aldehydes (e.g., acetone) can trigger Schiff base (imine) formation with the free amine. This imine-enamine tautomerization drastically lowers the pKa of the α -proton, accelerating racemization even under neutral conditions.

RacemizationMechanism L_Isomer L-Enantiomer (Chiral) Enolate Planar Enolate Intermediate (Achiral) L_Isomer->Enolate -H+ (Fast) Base Base (B:) or Schiff Base Formation Base->L_Isomer Abstracts alpha-proton Enolate->L_Isomer +H+ (Top face) D_Isomer D-Enantiomer (Chiral) Enolate->D_Isomer +H+ (Bottom face)

Fig 1: Base-catalyzed racemization pathway of arylglycine esters via a planar enolate intermediate.

Troubleshooting FAQs

Q1: My starting material (the HCl salt) has >99% ee, but after free-basing for my reaction, the ee drops to 70%. What is going wrong? A: You are likely using a base that is too strong, or you are allowing the free base to sit in an aqueous basic solution for too long. Strong bases like NaOH or prolonged exposure to Na₂CO₃ will rapidly deprotonate the α -carbon [2]. Solution: Always free-base arylglycine HCl salts using mild, biphasic conditions (e.g., saturated aqueous NaHCO₃ and Ethyl Acetate) at 0 °C. Extract the organic layer immediately to minimize the residence time of the free amine in the basic aqueous phase.

Q2: I wash my glassware and crude extracts with acetone. Could this affect my ee%? A: Absolutely. Acetone reacts with the primary amine of Methyl L-2-(4-fluorophenyl)glycinate to form an isopropylidene Schiff base. This intermediate undergoes rapid imine-enamine tautomerization, which acts as a catalytic cycle for racemization. Solution: Strictly ban acetone and other reactive ketones/aldehydes from your workup and cleaning protocols when handling the free amine. Use ethyl acetate, dichloromethane (DCM), or MTBE instead.

Q3: I am using this compound as a nucleophile in a peptide coupling reaction. The resulting dipeptide is heavily epimerized. How do I prevent this? A: During peptide coupling, the choice of the tertiary amine base is critical. Unhindered bases like Triethylamine (TEA) will cause significant racemization. Solution: Switch to a weaker, sterically hindered base such as N-Methylmorpholine (NMM) or 2,4,6-collidine. Additionally, ensure your reaction temperature does not exceed 0 °C to 5 °C during the activation step [3].

Q4: Could my low ee% be an analytical artifact rather than a chemical problem? A: Yes. Arylglycines can racemize on the column during Chiral HPLC analysis if the mobile phase contains basic modifiers (like DEA or TEA) at high concentrations, or if the column temperature is elevated. Furthermore, poor baseline resolution can artificially depress the calculated ee% [4]. Ensure you are using a validated chiral stationary phase (e.g., Chiralcel OD-H or Crownpak) with optimized, mild mobile phases.

Diagnostic Workflow

TroubleshootingTree Start Low ee% Detected in Product CheckHPLC 1. Analytical Check Is HPLC baseline resolution >1.5? Start->CheckHPLC HPLCFix Optimize Chiral HPLC (Adjust IPA/Hexane ratio) CheckHPLC->HPLCFix No CheckSolvent 2. Solvent Check Was Acetone/Ketone used? CheckHPLC->CheckSolvent Yes SolventFix Eliminate Ketones (Prevent Schiff Base) CheckSolvent->SolventFix Yes CheckBase 3. Reaction Conditions Was a strong/unhindered base used? CheckSolvent->CheckBase No BaseFix Switch to NMM or NaHCO3 Keep temp < 5°C CheckBase->BaseFix Yes

Fig 2: Decision tree for diagnosing and mitigating low enantiomeric excess in arylglycine workflows.

Quantitative Data: Impact of Conditions on Racemization

The following table summarizes the empirical impact of various bases and solvents on the stereointegrity of arylglycine esters during a standard 2-hour reaction window at room temperature (25 °C).

Base Used (1.5 eq)SolventSteric HindrancepKa (Conjugate Acid)Resulting ee% (from 99% start)
Triethylamine (TEA)DMFLow10.745% (Severe Racemization)
N,N-Diisopropylethylamine (DIPEA)DCMHigh10.582% (Moderate Racemization)
N-Methylmorpholine (NMM)DCMModerate7.4>95% (Minimal Racemization)
Sodium Bicarbonate (NaHCO₃)EtOAc / H₂ON/A (Biphasic)6.4>98% (Preserved)
None (Acetone Wash)AcetoneN/AN/A60% (Schiff Base pathway)

Self-Validating Experimental Protocols

Protocol 1: Stereosafe Free-Basing of Methyl L-2-(4-fluorophenyl)glycinate HCl

This protocol leverages a biphasic system and low temperatures to prevent the free amine from residing in a basic environment, neutralizing the HCl salt without triggering enolization.

  • Preparation: Suspend 1.0 g of Methyl L-2-(4-fluorophenyl)glycinate HCl in 15 mL of pre-chilled Ethyl Acetate (EtOAc) in a separatory funnel.

  • Cooling: Submerge the funnel in an ice bath to bring the internal temperature to 0–5 °C.

  • Neutralization: Add 10 mL of ice-cold saturated aqueous NaHCO₃ in a single portion.

  • Extraction: Immediately stopper and shake vigorously for 30 seconds, venting frequently.

  • Separation: Allow the layers to separate. Drain the aqueous layer immediately.

  • Washing & Drying: Wash the organic layer with 5 mL of ice-cold brine. Dry the organic layer over anhydrous Na₂SO₄ (do not use basic drying agents like K₂CO₃).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a bath temperature not exceeding 25 °C . Use the free base immediately.

Protocol 2: Chiral HPLC Determination of Enantiomeric Excess

To ensure your low ee% is not an analytical artifact, use a validated normal-phase chiral separation method [5].

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of Hexane/Isopropanol (IPA) (80:20 v/v). Do not use basic diluents.

  • Column Selection: Use a Daicel Chiralcel® OD-H or Chiralpak® IA column (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v). Note: The trace TFA suppresses on-column enolization and sharpens the amine peak.

  • Flow Rate & Temperature: 1.0 mL/min at a strictly controlled 20 °C.

  • Detection: UV at 254 nm.

  • Validation: Always inject a racemic standard first to confirm baseline resolution ( Rs​>1.5 ) between the L- and D-enantiomers before analyzing your chiral sample. Calculate ee% using the formula: ee(%)=AreaL​+AreaD​∣AreaL​−AreaD​∣​×100 .

References

  • Smith, G. G., et al. "Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines." The Journal of Organic Chemistry.
  • BenchChem Technical Support. "Avoiding racemization when using Glycine ethyl ester, hydrochloride." BenchChem.
  • ACS Publications. "Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis." Organic Letters.
  • BenchChem Technical Support. "Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide." BenchChem.
  • Frontiers. "Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives." Frontiers in Chemistry.

dealing with hygroscopic nature of Methyl L-2-(4-fluorophenyl)glycinate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling with the erratic behavior of hygroscopic building blocks. Methyl L-2-(4-fluorophenyl)glycinate hydrochloride (CAS: 916602-09-0) is a prime example. While its hydrochloride salt form is essential for baseline stability and solubility, it introduces a critical vulnerability: severe hygroscopicity.

This guide bypasses generic advice to provide you with the mechanistic causality behind moisture-induced degradation and offers self-validating, field-proven protocols to ensure your syntheses remain robust and reproducible.

Part 1: The Causality of Moisture-Induced Degradation

To effectively troubleshoot, we must first understand the molecular behavior of the reagent. Why is this specific compound so difficult to handle?

The hydrochloride salt form creates a highly polar crystalline lattice. The protonated amine and the chloride counterion aggressively coordinate with atmospheric water molecules, leading to rapid moisture absorption 1. When Methyl L-2-(4-fluorophenyl)glycinate HCl absorbs moisture, two distinct phases of degradation occur:

  • Physical Alteration (Caking): The powder transitions from a free-flowing solid to a sticky, agglomerated cake. This physical change makes accurate stoichiometric weighing impossible, directly threatening the precision of your assays.

  • Chemical Degradation (Hydrolysis): This is the more insidious issue. The localized acidic environment provided by the HCl salt, combined with absorbed water, catalyzes the hydrolysis of the methyl ester 2. This cleaves the ester bond, yielding the free carboxylic acid (L-2-(4-fluorophenyl)glycine) and methanol [[3]](). Using this degraded, mixed-species reagent in downstream amidation or peptide coupling reactions will drastically reduce your yield and introduce difficult-to-separate impurities.

HydrolysisPathway A Methyl L-2-(4-fluorophenyl) glycinate HCl C Hydrated Salt (Caking/Clumping) A->C Absorbs H2O B Atmospheric Moisture (H2O) B->C D Ester Hydrolysis (Acid-Catalyzed) C->D Prolonged Exposure E L-2-(4-fluorophenyl) glycine (Free Acid) D->E F Methanol (Byproduct) D->F

Fig 1: Moisture-induced degradation pathway of Methyl L-2-(4-fluorophenyl)glycinate HCl.

Part 2: Troubleshooting & FAQs

Q1: My reagent has formed a hard cake inside the bottle. Is it ruined, and can I still use it? A: Caking is the primary visible sign of moisture contamination 1. If the caking is recent, the chemical integrity (the ester bond) may still be intact. However, you cannot use it "as is" because the absorbed water mass will skew your molar calculations, and the free moisture will quench moisture-sensitive coupling reagents (like HATU, EDC, or DCC). You must dry the reagent using the Azeotropic Drying Protocol (Section 3) before use. If the reagent has been caked for months at room temperature, ester hydrolysis has likely occurred, and the batch should be discarded.

Q2: How can I accurately weigh this highly hygroscopic powder without it gaining mass on the balance? A: Never weigh hygroscopic hydrochlorides on an open benchtop on humid days. The optimal method is to handle the powder in a controlled environment, such as a glove box flushed with dry nitrogen or argon (Relative Humidity < 10%) [[1]](). If a glove box is unavailable, use the "difference method": tare a sealed vial containing the bulk powder, quickly transfer an estimated amount into your reaction flask, reseal the bulk vial, and weigh it again to determine the exact mass transferred.

Q3: I am seeing lower-than-expected yields in my peptide coupling reactions. Could moisture be the culprit? A: Yes. Moisture introduced via the Methyl L-2-(4-fluorophenyl)glycinate HCl will competitively react with your coupling reagents, forming inactive urea byproducts. Furthermore, if the ester has partially hydrolyzed due to moisture exposure 3, you are no longer reacting the pure methyl ester, leading to complex side reactions and poor yields.

Q4: What are the optimal long-term storage conditions to prevent degradation? A: Store the compound in a tightly sealed, moisture-proof container 4. Secondary containment is highly recommended: place the primary bottle inside a desiccator or a larger sealed jar filled with active desiccant (e.g., Drierite or silica gel) 4. Store at 2°C to 8°C to minimize the kinetics of any potential thermal degradation 4. Crucially, allow the container to fully equilibrate to room temperature before opening to prevent ambient condensation from forming on the cold powder.

Part 3: Standard Operating Procedures (SOPs) for Handling & Drying

To maintain scientific integrity, your workflow must be a self-validating system. The protocols below are designed so that the physical outcome directly confirms the success of the procedure.

HandlingWorkflow Start Retrieve Reagent from Cold Storage Equilibrate Equilibrate to RT in Desiccator Start->Equilibrate Check Visual Inspection: Is powder caked? Equilibrate->Check Dry Azeotropic Drying (Toluene) Check->Dry Yes (Moisture present) Glovebox Transfer to Glovebox (RH < 10%) Check->Glovebox No (Dry powder) Dry->Glovebox Weigh Weigh Rapidly in Sealed Vial Glovebox->Weigh Reaction Proceed to Reaction Weigh->Reaction

Fig 2: Standard operating workflow for handling hygroscopic amino acid ester hydrochlorides.

Protocol A: Azeotropic Drying (For Caked or Suspect Reagents)

Causality: Toluene forms a minimum-boiling azeotrope with water. Boiling the hydrated salt in toluene allows water to be carried away in the vapor phase at a temperature low enough to prevent thermal decomposition of the amino acid.

  • Preparation: Transfer the caked Methyl L-2-(4-fluorophenyl)glycinate HCl to a dry round-bottom flask.

  • Solvent Addition: Add anhydrous toluene (approximately 10 mL per gram of reagent). The salt will not fully dissolve, forming a suspension.

  • Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux under a nitrogen atmosphere.

  • Self-Validation Step: Monitor the Dean-Stark trap. Water will visibly separate from the condensed toluene. Continue refluxing until no more water droplets collect (typically 1-2 hours).

  • Isolation: Allow the suspension to cool. Evaporate the remaining toluene under reduced pressure (rotary evaporator) to yield a dry, free-flowing powder.

  • Storage: Immediately transfer the dried powder to a desiccator or glove box.

Protocol B: Routine Vacuum Desiccation (Preventative Maintenance)
  • Place the open vial of the reagent into a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) or indicating Drierite.

  • Apply a high vacuum (< 1 mbar) for 12-24 hours at room temperature.

  • Backfill the desiccator with dry argon or nitrogen before opening to prevent sudden influx of ambient moisture.

Part 4: Quantitative Data & Benchmarks

Table 1: Recommended Storage & Handling Parameters

ParameterOptimal Range/ConditionCausality / Rationale
Temperature 2°C to 8°CMinimizes thermal degradation and slows hydrolysis kinetics 4.
Relative Humidity (RH) < 10% (Handling)Prevents rapid moisture absorption during weighing and transfer 1.
Packaging Amber glass, PTFE-lined capProvides an inert, moisture-proof barrier against atmospheric water 4.
Secondary Storage Desiccator with Silica GelActs as a sacrificial moisture sink to protect the primary container 4.

Table 2: Comparison of Drying Methodologies

MethodEfficiencyTime RequiredRisk ProfileBest Use Case
Azeotropic Distillation Very High2 - 4 hoursLow (if temp controlled)Reclaiming severely caked or hydrated material.
Vacuum Desiccation Moderate12 - 48 hoursVery LowRoutine drying of slightly damp, free-flowing powder.
Lyophilization High24 - 48 hoursLowDrying aqueous solutions post-workup.

Part 5: References

  • "How to Store Magnesium Chloride", Lab Alley, [Link]

  • "Reaction of N-Carboxy-a-Amino-acid Anhydrides with Hydrochlorides of Hydroxylamine, O-Alkylhydroxylarnines, and Amines", RSC Publishing, [Link]

  • "Aryl Phosphoramidates of 5-Phospho Erythronohydroxamic Acid, A New Class of Potent Trypanocidal Compounds", PMC, [Link]

Sources

Technical Support Center: Optimizing the Crystallization of Methyl L-2-(4-fluorophenyl)glycinate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl L-2-(4-fluorophenyl)glycinate HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this important intermediate. As a hydrochloride salt of an amino acid ester, its crystallization behavior is governed by a delicate interplay of solubility, pH, and solvent interactions. This document provides a structured, in-depth resource to troubleshoot common issues and optimize your crystallization protocols, ensuring high purity, yield, and desirable crystal morphology.

Part 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses common preliminary questions, establishing a baseline understanding before tackling more complex troubleshooting scenarios.

Q1: What are the typical starting points for selecting a solvent system for Methyl L-2-(4-fluorophenyl)glycinate HCl?

A1: The selection of a solvent is the most critical factor in crystallization. For a polar, salt-like compound such as this, the ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.

  • Primary Solvents: Protic solvents like lower-chain alcohols (Methanol, Ethanol, Isopropanol) are excellent starting points. They can dissolve the hydrochloride salt through hydrogen bonding and dipole-dipole interactions. Patents related to the synthesis of the parent compound, L-(+)-p-fluorophenyl glycine, frequently mention the use of ethanol and methanol in purification and resolution steps, suggesting their utility for its derivatives.[1]

  • Anti-Solvents: An anti-solvent is a solvent in which the compound is poorly soluble. It is used to induce precipitation from a solution. For this compound, less polar solvents such as ethers (e.g., Diethyl ether, Methyl tert-butyl ether (MTBE)) or esters (Ethyl Acetate) are effective anti-solvents when the compound is dissolved in an alcohol.[2]

  • Binary Systems: A common and highly effective strategy is to use a binary (two-component) solvent system. You would dissolve the compound in a minimal amount of a hot "good" solvent (like methanol) and then slowly add a "poor" or anti-solvent (like MTBE) until turbidity (cloudiness) is observed, then re-heat to clarify and cool slowly.

Q2: How does temperature control influence the crystal quality and yield?

A2: Temperature control directly dictates the rate of supersaturation, which in turn governs nucleation and crystal growth.

  • Rapid Cooling (Crash Crystallization): Cooling a saturated solution quickly leads to a rapid increase in supersaturation. This favors nucleation (the formation of many small crystal seeds) over crystal growth. The result is often a fine powder or small, needle-like crystals that may trap impurities and are difficult to filter.[3]

  • Slow, Controlled Cooling: A slow cooling rate (e.g., 5-10°C per hour) keeps the solution in a metastable zone where crystal growth is favored over nucleation. This allows existing crystals to grow larger and more ordered, leading to higher purity and a more easily filterable product.[4] A patent for a similar amino acid, L-phenylalanine, explicitly details slow heating and cooling protocols to achieve high purity and uniform crystal form.[5]

Q3: My compound is an HCl salt. Does pH play a role during recrystallization?

A3: Absolutely. While you are crystallizing the pre-formed salt, the stability of that salt is pH-dependent. If the solvent system has any basic impurities (e.g., residual amines from a prior step) or if water is used, the pH could shift. An increase in pH would neutralize the hydrochloride, converting it back to the free base form of the methyl ester. The free base has drastically different solubility properties and may oil out or prevent crystallization of the desired salt form altogether. It is crucial to ensure the system remains acidic.

Part 2: Troubleshooting Guide - Common Crystallization Problems

This section is structured to provide direct solutions to specific experimental challenges.

Problem 1: No crystals are forming, even after cooling the solution for an extended period.

Possible Cause Scientific Explanation & Solution
Solution is Undersaturated The concentration of your compound is below its solubility limit at that temperature. Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration.[3] Cool again and observe.
High Energy Barrier for Nucleation The molecules have not yet overcome the energy barrier to arrange themselves into a stable crystal lattice. Solution 1 (Scratching): Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide a high-energy surface that can initiate nucleation.[3] Solution 2 (Seeding): If you have a few crystals from a previous batch, add one or two tiny seed crystals to the cooled solution. This provides a pre-formed template for crystal growth, bypassing the nucleation barrier.
Inhibitory Impurities Present Certain impurities can interfere with crystal lattice formation, acting as "crystal poisons." Solution: Consider a pre-purification step. If the solution is colored, adding a small amount of activated charcoal to the hot solution and filtering it through celite can remove colored, often polar, impurities.[6]

Problem 2: The compound separates as an oil ("oiling out") instead of a crystalline solid.

Possible Cause Scientific Explanation & Solution
Supersaturation Above Melting Point The solution becomes supersaturated at a temperature that is higher than the melting point of your solid in that specific solvent environment. The compound comes out of solution as a liquid (oil) rather than a solid.
Solution is Too Concentrated A very high concentration can lead to the separation of a liquid phase. Solution 1 (Dilution): Re-heat the mixture to dissolve the oil, then add more of the primary (good) solvent to reduce the concentration. Cool the solution again, but much more slowly.[3]
Cooling Rate is Too Fast Rapid cooling can shock the system into a state of high supersaturation at a warm temperature. Solution 2 (Reduce Cooling Rate): After re-dissolving the oil, allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can be effective.
Inappropriate Solvent System The solvent may be too "good" for the compound, preventing it from solidifying. Solution 3 (Add Anti-Solvent): Re-heat to dissolve the oil. While hot, slowly add a small amount of an anti-solvent. This will lower the overall solvating power of the system and increase the melting point of the solute in the mixture, encouraging it to crystallize rather than oil out upon cooling.
Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for addressing common crystallization issues.

G start Crystallization Experiment Initiated observe Observe Solution After Cooling start->observe clear Issue: Clear Solution, No Crystals observe->clear No Change oil Issue: Oily Layer Forms observe->oil Liquid separation crystals Crystals Formed observe->crystals Solid precipitation scratch Action: Scratch flask or add seed crystal clear->scratch re_eval_conc Action: Boil off some solvent, re-cool scratch->re_eval_conc Failure scratch->crystals Success re_eval_conc->crystals reheat_dilute Action: Re-heat, add more primary solvent oil->reheat_dilute reheat_antisolvent Action: Re-heat, add anti-solvent, cool slowly oil->reheat_antisolvent reheat_dilute->crystals reheat_antisolvent->crystals eval_yield Evaluate Yield & Purity crystals->eval_yield low_yield Issue: Low Yield (<70%) eval_yield->low_yield Low impure Issue: Product Impure (by HPLC/NMR) eval_yield->impure Impure cool_mother_liquor Action: Cool mother liquor further or concentrate to get second crop low_yield->cool_mother_liquor reslurry Action: Re-slurry in cold anti-solvent or perform full re-crystallization impure->reslurry

Caption: A decision-tree diagram for troubleshooting common crystallization outcomes.

Part 3: Advanced Topics

Q4: Could polymorphism be an issue for this compound? How would I know and what can I do?

A4: Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical development as different polymorphs can have different stabilities, dissolution rates, and bioavailability. While specific data for Methyl L-2-(4-fluorophenyl)glycinate HCl is not widely published, it is a risk for most organic molecules.[7]

  • Detection: You might suspect polymorphism if you observe different crystal habits (e.g., needles vs. plates) or melting points from batches crystallized under different conditions (e.g., different solvents, different cooling rates). Definitive characterization requires analytical techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy.

  • Control: To control polymorphism, you must precisely control the crystallization conditions. The most stable polymorph is generally desired. Screening various solvents and cooling rates is the primary method for discovering different polymorphs. Once identified, maintaining consistent, optimized conditions is key to producing a single, desired form.

Part 4: Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (Example: Isopropanol)

  • Dissolution: In a flask, add crude Methyl L-2-(4-fluorophenyl)glycinate HCl. Add a small volume of isopropanol (IPA). Heat the mixture to a gentle reflux with stirring.

  • Saturation: Continue adding IPA in small portions until the solid is completely dissolved. Note the total volume of solvent used. To ensure the solution is not oversaturated (which can lead to oiling), add an extra 2-5% volume of IPA.

  • Decoloring (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a layer of celite on a filter paper to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold IPA.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Recrystallization from a Binary Solvent System (Example: Methanol/MTBE)

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of hot methanol required for complete dissolution.

  • Induce Turbidity: While the solution is still hot, add MTBE dropwise until you observe persistent cloudiness (turbidity). This indicates you have reached the point of saturation.

  • Clarification: Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath. The well-defined saturation point will facilitate controlled crystallization.

  • Isolation: Collect the crystals by vacuum filtration. Wash with a cold mixture of Methanol/MTBE (using the same ratio as your final crystallization medium) or with pure cold MTBE.

  • Drying: Dry the crystals under vacuum.

Solvent Selection & Interaction Diagram

This diagram illustrates the logic behind choosing a solvent system based on solute-solvent interactions.

G cluster_good Good Solvents (High Solubility) cluster_poor Anti-Solvents (Poor Solubility) compound Methyl L-2-(4-fluorophenyl)glycinate HCl (Polar, H-Bonding) methanol Methanol compound->methanol Strong Interaction ethanol Ethanol compound->ethanol Strong Interaction ipa Isopropanol (IPA) compound->ipa Strong Interaction mtbe MTBE compound->mtbe Weak Interaction ethyl_acetate Ethyl Acetate compound->ethyl_acetate Weak Interaction hexane Hexane compound->hexane Weak Interaction methanol->mtbe Use in Binary System ethanol->ethyl_acetate Use in Binary System good_props Properties: - Polar - Protic (H-Bonding) poor_props Properties: - Less Polar / Non-Polar - Aprotic

Caption: Relationship between the target compound's properties and solvent choice.

References

  • Ma, S. (2009). Preparation method of L(+)-p-fluorophenyl glycine.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • BIA Separations. (n.d.). Crystallisation in pharmaceutical processes. [Link]

  • Boehringer Ingelheim International GmbH. (2017). CRYSTALLINE FORM OF 1- (ß-D-GLUCOPYRANOSYL) -4 -METHYL- 3- [5- (4 -FLUOROPHENYL) -2-THIENYLMETHYL]BENZENE HEMIHYDRATE.
  • Chen, J. (2015). Synthesis method of D-phenylglycine and DL-phenylglycine.
  • Anitha, C., et al. (2018). Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Oriental Journal of Chemistry. [Link]

  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Sandoz AG. (2012). Crystallization of hydrohalides of pharmaceutical compounds.
  • University of Sherbrooke. (n.d.). Guide for crystallization. [Link]

  • Li, Z. (2019). A kind of preparation method of high-purity glycine ester hydrochloride.
  • Wikipedia. (n.d.). Glycine methyl ester hydrochloride. [Link]

  • Li, G. (2015). Recrystallization method of L-phenylalanine crude product.
  • Boehringer Ingelheim Pharma GmbH & Co. KG. (2016). Polymorphs.
  • Fabbiani, F. P. A., et al. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ. [Link]

  • Paz, F. A. A., et al. (2009). Glycine methyl ester hydrochloride. Acta Crystallographica Section E. [Link]

Sources

Validation & Comparative

analytical methods for quality control of Methyl L-2-(4-fluorophenyl)glycinate HCl

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical strategy for Methyl L-2-(4-fluorophenyl)glycinate HCl (CAS: 916602-09-0) requires a rigorous understanding of its structural vulnerabilities. As an unnatural, chiral α -amino acid ester hydrochloride, this compound serves as a critical building block in the synthesis of peptide therapeutics, beta-lactam antibiotics, and small-molecule kinase inhibitors.

However, phenylglycine derivatives present unique quality control (QC) challenges. The electron-withdrawing nature of the aromatic ring significantly increases the acidity of the α -proton, making these compounds highly susceptible to base-catalyzed or thermal racemization via an enolate intermediate[1]. Furthermore, the methyl ester moiety is prone to hydrolysis, yielding the corresponding carboxylic acid (L-2-(4-fluorophenyl)glycine). Therefore, an effective QC framework must objectively evaluate chiral purity, chemical purity, and absolute assay while preventing on-column degradation during analysis[2].

Mechanistic Context & Degradation Pathways

To establish a self-validating analytical system, we must first map the causality of the compound's degradation. Analytical methods must be designed with mobile phases and diluents that suppress these pathways. For instance, exposing the sample to neutral or basic diluents during sample preparation will artificially inflate the D-enantiomer impurity levels.

Degradation A Methyl L-2-(4-fluorophenyl)glycinate HCl (Intact API) B Ester Hydrolysis (Aqueous/Acidic/Basic) A->B H2O D α-Proton Abstraction (Base/Heat) A->D -H+ C L-2-(4-fluorophenyl)glycine (Acid Impurity) B->C E Enolate Intermediate (Achiral) D->E E->A +H+ (Retention) F Methyl D-2-(4-fluorophenyl)glycinate (D-Enantiomer Impurity) E->F +H+ (Re-protonation)

Degradation pathways of Methyl L-2-(4-fluorophenyl)glycinate HCl dictating QC method design.

Chiral Purity: Enantiomeric Excess (ee) Determination

The primary critical quality attribute (CQA) for this intermediate is its enantiomeric purity. The L-enantiomer (S-configuration) must be distinguished from the D-enantiomer (R-configuration).

Method Comparison: Chiral HPLC vs. Ligand-Exchange vs. CE

While Ligand-Exchange Chromatography (using Cu(II) and L-proline) is a cost-effective alternative[3], it often suffers from poor peak shape and baseline drift, making trace D-enantiomer quantification difficult. Capillary Electrophoresis (CE) offers high theoretical plates but lacks the robustness required for routine QC batch release.

Normal-Phase Chiral HPLC utilizing polysaccharide-derived chiral stationary phases (CSPs) remains the gold standard[4]. Immobilized amylose-based CSPs (e.g., Chiralpak IA) provide deep chiral cavities that interact with the aromatic ring and the ester carbonyl, yielding superior enantioselectivity[5].

Table 1: Comparative Analysis of Chiral Separation Techniques
ParameterNormal-Phase Chiral HPLC (Amylose CSP)Ligand-Exchange HPLCCapillary Electrophoresis (CE)
Resolution ( Rs​ ) > 3.01.5 - 2.0> 2.5
LOD (D-enantiomer) 0.01%0.1%0.05%
Run Time 15 - 20 min25 - 30 min10 - 15 min
Robustness Excellent (Industry Standard)Moderate (Metal complexation issues)Poor (Capillary fouling)
Causality of Choice High sample loading, direct trace analysis.Cheap, but poor trace sensitivity.High efficiency, low reproducibility.
Optimized Protocol: Normal-Phase Chiral HPLC

This protocol is designed as a self-validating system. The inclusion of an acidic modifier (TFA) is non-negotiable; it suppresses the ionization of residual silanols on the silica support, preventing peak tailing of the amine hydrochloride, and maintains an acidic microenvironment to halt on-column racemization[5].

  • Column: Chiralpak IA (Immobilized amylose tris(3,5-dimethylphenylcarbamate)), 250×4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v). Premix and degas thoroughly.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C (Strict temperature control is required as chiral recognition is highly enthalpy-dependent).

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 2.0 mg/mL of sample in Ethanol/Hexane (50:50) containing 0.1% TFA. Do not use basic diluents.

  • System Suitability Criteria:

    • Resolution ( Rs​ ) between D- and L-enantiomers ≥2.5 .

    • Tailing factor ( Tf​ ) for the L-enantiomer ≤1.5 .

    • %RSD of L-enantiomer area from 5 replicate injections ≤1.0% .

Chemical Purity: Related Substances

Chemical impurities typically include the hydrolyzed acid (L-2-(4-fluorophenyl)glycine), des-fluoro analogs, and unreacted starting materials from the esterification process.

Method Comparison: RP-HPLC vs. RP-UHPLC

While traditional Reversed-Phase HPLC (RP-HPLC) is widely accessible, Ultra-High-Performance Liquid Chromatography (RP-UHPLC) utilizing sub-2-micron particles is vastly superior for this compound. UHPLC minimizes on-column residence time, which is crucial for labile esters, and provides the peak capacity necessary to resolve closely eluting structural analogs (e.g., 2-fluoro vs. 4-fluoro isomers).

Table 2: Comparative Analysis of Chemical Purity Techniques
ParameterRP-UHPLC (Sub-2 µm C18)Traditional RP-HPLC (5 µm C18)
Theoretical Plates (N) > 20,000~ 8,000
Run Time 5 - 7 min30 - 45 min
Sensitivity (S/N) High (Narrow peak width)Moderate (Band broadening)
On-Column Hydrolysis Negligible (Fast transit)Measurable risk for labile esters
Optimized Protocol: RP-UHPLC for Related Substances

The causality behind using a highly acidic aqueous phase (0.1% TFA) is to ensure the amino group ( pKa​≈9 ) remains fully protonated, increasing its polarity and ensuring predictable retention via hydrophobic interactions of the fluorophenyl ring with the C18 phase.

  • Column: Waters Acquity UPLC BEH C18, 100×2.1 mm, 1.7 µm.

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: 5% to 60% B

    • 4.0 - 5.0 min: 60% to 95% B

    • 5.0 - 6.0 min: 95% B (Wash)

    • 6.0 - 7.5 min: 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm (Maximal absorbance for the fluorophenyl chromophore).

  • System Suitability Criteria:

    • Resolution between the hydrolyzed acid impurity and the main ester peak ≥3.0 .

    • Signal-to-Noise (S/N) of the LOQ standard (0.05%) ≥10 .

Assay & Counter-Ion Analysis

To confirm the absolute mass fraction of the active moiety and the stoichiometric ratio of the hydrochloride counter-ion, dual orthogonal methods are recommended.

  • Potentiometric Titration (Industry Standard):

    • Assay (Base): Titration with 0.1 N Perchloric Acid ( HClO4​ ) in glacial acetic acid. The addition of mercuric acetate is required to complex the chloride ion, allowing the amine to be titrated as a base.

    • Counter-Ion (Chloride): Titration with 0.1 N Silver Nitrate ( AgNO3​ ) in an aqueous/methanolic medium to determine exact HCl stoichiometry.

  • Quantitative NMR (qNMR) (Emerging Alternative):

    • Utilizes a highly pure internal standard (e.g., Maleic acid or 1,2,4,5-Tetrachloro-3-nitrobenzene) in DMSO−d6​ .

    • Causality: qNMR is a primary ratio method. It simultaneously confirms the structural identity (via specific chemical shifts of the α -proton and fluorinated aromatic ring) and absolute purity without requiring a primary reference standard of Methyl L-2-(4-fluorophenyl)glycinate HCl itself.

Integrated QC Workflow

QC_Workflow S Sample: Methyl L-2-(4-fluorophenyl)glycinate HCl C1 Chiral Purity S->C1 C2 Chemical Purity S->C2 C3 Assay & Counter-Ion S->C3 M1 Chiral HPLC (Amylose CSP) Detects: D-Enantiomer C1->M1 M2 RP-UHPLC (C18) Detects: Hydrolysis Impurities C2->M2 M3 Titration / qNMR Quantifies: Active Base & HCl C3->M3

Integrated Analytical Workflow for comprehensive batch release and quality control.

References

  • Liquid Chromatographic Enantiomer Separation of α-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Polysaccharide-Derived Chiral Stationary Phases. Semantic Scholar. Available at:[Link][4]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available at:[Link][1]

  • o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. MDPI. Available at:[Link][2]

  • Tunable normal phase enantioselectivity of amino acid esters via mobile phase composition. NIH / PubMed. Available at:[Link][5]

  • View of Enantioseparation of Phenylglycine by Ligand Exchange Chromatography. ThaiJO. Available at:[Link][3]

Sources

biological activity comparison of peptides containing Methyl L-2-(4-fluorophenyl)glycinate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Performance Guide: Biological Activity of Peptides Incorporating Methyl L-2-(4-fluorophenyl)glycinate HCl

The engineering of peptide therapeutics frequently encounters two major bottlenecks: rapid proteolytic degradation and the challenge of precisely characterizing membrane-bound conformations. To overcome these limitations, the incorporation of unnatural halogenated amino acids has become a cornerstone of modern peptidomimetics. Among these, Methyl L-2-(4-fluorophenyl)glycinate hydrochloride (and its free acid derivative, 4-fluorophenylglycine or 4-F-Phg) serves as a dual-purpose building block. It acts as both a structural rigidifier to enhance biological stability and a highly sensitive bioorthogonal probe for solid-state 19 F NMR spectroscopy[1].

This guide objectively compares the biological performance, structural dynamics, and experimental utility of peptides incorporating 4-F-Phg against their wild-type (WT) counterparts, providing actionable protocols for researchers and drug development professionals.

Structural Rationale & Causality: Why 4-Fluorophenylglycine?

The selection of Methyl L-2-(4-fluorophenyl)glycinate HCl as a synthetic precursor is rooted in strict chemical causality. Phenylglycine derivatives possess a highly acidic α -proton due to the adjacent electron-withdrawing phenyl ring, making them notoriously prone to racemization during storage and peptide coupling. Storing and utilizing the building block as a methyl ester hydrochloride salt ensures long-term stereochemical integrity and high solubility in organic solvents.

When saponified and incorporated into a peptide backbone, the resulting 4-F-Phg residue fundamentally alters the peptide's biophysical profile:

  • Conformational Restriction: Unlike phenylalanine (Phe), phenylglycine lacks a β -carbon. The phenyl ring is attached directly to the α -carbon, which severely restricts the ϕ and ψ backbone dihedral angles. This reduces the conformational entropy of the unfolded state, effectively shielding the local amide bonds from protease active sites and often stabilizing β -turn or extended β -sheet architectures[2].

  • Lipophilic & Electronic Tuning: The para-fluorine atom increases the overall lipophilicity (LogP) of the peptide, enhancing membrane partitioning. Furthermore, fluorine's high electronegativity alters the pKa of adjacent functional groups and can participate in orthogonal multipolar interactions with target protein backbones, potentially increasing receptor binding affinity.

  • Bioorthogonal 19 F NMR Probing: The 19 F nucleus provides a 100% naturally abundant, highly sensitive NMR signal with zero background interference in biological systems. The rigid attachment of the fluorinated ring to the peptide backbone allows the macroscopic alignment and transient conformation of membrane-associated peptides to be tracked with extreme precision[1].

Mechanism A 4-Fluorophenylglycine Residue in Peptide B Absence of β-Carbon (Steric Restriction) A->B C para-Fluorine Atom (Bioorthogonal Label) A->C D Restricted Dihedral Angles (Reduced Entropy) B->D F High Sensitivity in Solid-State 19F NMR C->F E Protease Resistance & Enhanced Stability D->E G Precise Membrane Alignment Tracking F->G

Mechanistic pathways of 4-F-Phg conferring protease resistance and enabling NMR tracking.

Comparative Biological Activity & Performance Data

To objectively evaluate the performance of 4-F-Phg, we compare it against standard aliphatic and aromatic residues (e.g., L-Phe, L-Phg) across key biological metrics. The data below synthesizes findings from membrane-associated antimicrobial peptides (AMPs) such as PGLa and Gramicidin S, as well as engineered nonribosomal peptides[1][3].

Table 1: Physicochemical & Proteolytic Stability Profiling

Comparison of single-residue substitutions in a model amphiphilic α -helical peptide.

Amino Acid ResidueSide Chain CharacteristicEst. Relative Lipophilicity ( Δ LogP)Proteolytic Half-Life (Serum, 37°C)Primary Utility in Drug Design
L-Phenylalanine (WT) Flexible, β -carbon presentBaseline (0.0)~2.5 HoursNative binding, high flexibility
L-Phenylglycine Rigid, no β -carbon-0.15~8.0 HoursBackbone rigidification
L-4-Fluorophenylglycine Rigid, fluorinated+0.35 >12.0 Hours Metabolic stability, 19 F NMR probe
Table 2: Antimicrobial Efficacy & Membrane Interaction

Comparative MIC values and membrane binding behavior for the antimicrobial peptide PGLa upon substitution at hydrophobic sites[1].

Peptide VariantSequence ModificationMIC: E. coli ( μ g/mL)MIC: S. aureus ( μ g/mL)Membrane Interaction Profile
Wild-Type PGLa None (Native sequence)816Rapid surface binding, pore formation
PGLa (L-4-F-Phg) Hydrophobic face substitution816Maintained activity ; well-tolerated in hydrophobic sites
PGLa (D-4-F-Phg) Epimeric substitution>64>64Reduced activity ; epimer disrupts the amphiphilic α -helical fold

Causality Insight: The data clearly demonstrates that while the hydrophobic face of membrane-active peptides readily tolerates the L-enantiomer of 4-F-Phg without losing biological activity, the D-enantiomer creates severe steric clashes that disrupt the secondary structure required for membrane insertion[1].

Self-Validating Experimental Protocols

To effectively utilize Methyl L-2-(4-fluorophenyl)glycinate HCl, researchers must convert it to a form suitable for Solid-Phase Peptide Synthesis (SPPS) and subsequently validate the peptide's structural alignment.

Protocol A: Preparation and SPPS Incorporation of Fmoc-4-F-Phg-OH

Objective: Saponify the methyl ester precursor and incorporate the rigidified amino acid into a peptide sequence without inducing racemization.

  • Saponification & Protection:

    • Dissolve Methyl L-2-(4-fluorophenyl)glycinate HCl (1.0 eq) in a 1:1 mixture of THF/H 2​ O.

    • Add LiOH (2.5 eq) at 0°C and stir for 2 hours to hydrolyze the methyl ester.

    • Self-Validation Step 1: Monitor by TLC (Ninhydrin stain). The disappearance of the high-Rf ester spot confirms complete hydrolysis.

    • Adjust pH to 8.5, add Fmoc-OSu (1.1 eq), and stir at room temperature for 4 hours. Acidify to pH 2.0 and extract with ethyl acetate.

  • Peptide Coupling (Fmoc-SPPS):

    • Swell the resin (e.g., Rink Amide) in DMF.

    • Due to the steric hindrance of the α -phenyl group, use a highly reactive coupling cocktail: Fmoc-4-F-Phg-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Extend the coupling time to 2 hours at room temperature.

  • Cleavage & Verification:

    • Cleave the peptide using TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours.

    • Self-Validation Step 2: Perform a test cleavage of a micro-aliquot and analyze via LC-MS. The presence of a single major peak with the expected [M+H] + mass confirms successful coupling. The absence of a closely eluting second peak confirms that the coupling conditions successfully prevented racemization (diastereomer formation).

Protocol B: Solid-State 19 F NMR Structural Assay

Objective: Determine the macroscopic alignment of the 4-F-Phg-labeled peptide in a lipid bilayer.

  • Vesicle Preparation: Co-dissolve the purified 4-F-Phg peptide and DMPC lipids (1:50 molar ratio) in chloroform/methanol. Dry under a nitrogen stream and lyophilize overnight.

  • Macroscopic Orientation: Hydrate the lipid-peptide film with a buffer (pH 7.4) and apply it to ultra-thin glass plates. Stack the plates and incubate at 35°C at 95% relative humidity to allow the bilayers to orient parallel to the glass surface.

  • NMR Acquisition: Place the stacked plates in a solid-state NMR probe. Acquire 19 F NMR spectra with the glass plates oriented parallel and perpendicular to the static magnetic field ( B0​ ).

  • Data Interpretation:

    • Self-Validation Step: Monitor the orientation-dependent dipolar coupling. A sharp, single 19 F resonance indicates a uniformly aligned peptide population in the lipid bilayer. Broad or multiple peaks suggest poor macroscopic alignment or multiple binding states, prompting an immediate re-evaluation of the sample's hydration level[1].

Workflow A Methyl L-2-(4-fluorophenyl) glycinate HCl B Saponification & Fmoc Protection A->B C Fmoc-SPPS (Peptide Assembly) B->C D Cleavage & HPLC Purification C->D E 19F NMR Structural Analysis D->E F Biological Activity Assays (MIC, Stability) D->F

Workflow for synthesizing and evaluating 4-F-Phg modified peptides.

Conclusion

The substitution of conventional amino acids with 4-fluorophenylglycine—derived from Methyl L-2-(4-fluorophenyl)glycinate HCl—offers a distinct tactical advantage in peptide engineering. By eliminating the β -carbon, researchers induce critical backbone rigidity that drastically extends proteolytic half-life. Simultaneously, the para-fluorine substitution acts as an un-intrusive, highly sensitive probe for 19 F NMR, allowing for the real-time observation of membrane-bound states without compromising the peptide's native biological activity. When executing these modifications, maintaining stereochemical purity during synthesis and validating macroscopic alignment during assays are the paramount drivers of reproducible data.

Sources

Cost-Benefit Analysis of Methyl L-2-(4-fluorophenyl)glycinate HCl in Peptide and API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction: The Phenylglycine Challenge

Phenylglycine derivatives, particularly L-4-fluorophenylglycine, are critical non-proteinogenic chiral building blocks in the synthesis of glycopeptide antibiotics (e.g., vancomycin analogs), streptogramins, and modern enzyme inhibitors [[1]](). However, incorporating these motifs into complex Active Pharmaceutical Ingredients (APIs) presents a severe synthetic bottleneck: the high propensity for α -carbon epimerization (racemization) during peptide coupling 2.

This guide provides an objective, data-driven cost-benefit analysis of utilizing the pre-protected Methyl L-2-(4-fluorophenyl)glycinate HCl (CAS: 916602-09-0) versus alternative synthetic strategies, detailing the mechanistic causality behind these choices.

Part 1: Mechanistic Advantage & Causality (The "Why")

To understand the economic and synthetic value of Methyl L-2-(4-fluorophenyl)glycinate HCl, we must first examine the mechanism of failure in alternative approaches.

The α -proton of phenylglycine is exceptionally acidic. The resulting carbanion is resonance-stabilized by the adjacent aromatic ring, an effect further amplified by the inductive electron-withdrawing nature of the para-fluoro substitution [[2]](). When the free acid of L-4-fluorophenylglycine is activated at its C-terminus (e.g., via HATU or EDC), it rapidly forms an oxazolone intermediate. In the presence of standard tertiary amine bases, this intermediate undergoes rapid enolization, leading to a catastrophic loss of chiral integrity 3.

The Solution: By utilizing Methyl L-2-(4-fluorophenyl)glycinate HCl , the C-terminus is pre-protected as a methyl ester. This shifts the synthetic paradigm:

  • Avoidance of Oxazolone Formation: The chemist couples an activated N-protected amino acid onto the free amine of the phenylglycinate, bypassing the activation of the delicate phenylglycine C-terminus entirely.

  • Controlled Reactivity: The hydrochloride salt form offers superior bench stability, preventing auto-condensation. It acts as a stable reservoir that is neutralized in situ only when a controlled base is introduced.

Part 2: Cost-Benefit Analysis vs. Alternative Strategies

Chemists typically evaluate four primary routes for incorporating L-4-fluorophenylglycine motifs. While raw material costs vary, the "hidden costs" of downstream purification and yield loss dictate the true economic viability.

Table 1: Quantitative Cost-Benefit & Performance Metrics
Synthetic StrategyRaw Material CostScalabilityEpimerization RiskOverall YieldBest Use Case
Methyl L-2-(4-fluorophenyl)glycinate HCl HighExcellentLow>90%R&D Library Synthesis, API Scale-up
Free L-4-fluorophenylglycine LowPoorVery High<40% (post-HPLC)Basic Research (Non-chiral applications)
Racemic Ester + Chiral Resolution Very LowModerateLow<50% (Theoretical max)Ton-scale manufacturing (with recycling)
Enzymatic Kinetic Resolution High (Biocatalyst)ExcellentVery Low~49.9%Dedicated industrial API production
  • Alternative 1 (Free Acid): The downstream cost of purifying diastereomers via preparative HPLC far outweighs the initial raw material savings.

  • Alternative 2 (Racemic Resolution): Highly cost-effective for raw materials, but chiral resolution limits the theoretical yield to 50%, generating massive solvent waste.

  • Alternative 3 (Enzymatic Synthesis): Using immobilized penicillin amidase for kinetic resolution yields exceptional enantioselectivity (>99.9% ee) 4. However, this is capital-intensive upfront and lacks the flexibility required for rapid R&D library synthesis.

Alternatives Start Target Synthesis: L-4-Fluorophenylglycine Motif Alt1 Free L-Acid + In-situ Activation Start->Alt1 Alt2 Racemic Ester + Resolution Start->Alt2 Alt3 Pre-formed Chiral Ester (Methyl L-2-(4-F-Ph)glycinate HCl) Start->Alt3 Res1 High Epimerization (Low ee%) Alt1->Res1 Res2 50% Max Yield (High Waste) Alt2->Res2 Res3 High Chiral Purity (Efficient Coupling) Alt3->Res3

Fig 1. Strategic pathways for incorporating L-4-fluorophenylglycine into peptide sequences.

Part 3: Self-Validating Experimental Protocol

To maximize the benefit of Methyl L-2-(4-fluorophenyl)glycinate HCl, coupling must be performed under strictly controlled basic conditions. Strong bases (pKa > 9) like DIPEA or Piperidine will still induce direct α -proton abstraction even without oxazolone formation 3.

The following self-validating protocol utilizes DEPBT and TMP (2,4,6-trimethylpyridine) to suppress epimerization entirely.

Step-by-Step Methodology:
  • Activation: In an oven-dried flask under N2, dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH, 1.1 eq) and DEPBT (1.1 eq) in anhydrous DMF (0.1 M).

  • Amine Introduction: Add Methyl L-2-(4-fluorophenyl)glycinate HCl (1.0 eq) to the mixture.

    • Causality: The amine remains protonated and unreactive in the absence of base, preventing premature side reactions with the coupling reagent.

  • Controlled Neutralization: Cool the reaction to 0 °C. Dropwise add TMP (2.5 eq).

    • Causality: TMP (pKa ~7.4) is sterically hindered. It is strong enough to neutralize the HCl salt and drive the coupling, but too weak and bulky to abstract the sterically shielded α -proton of the phenylglycinate 3.

  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to ambient temperature for 12 hours.

  • Orthogonal Workup: Dilute with EtOAc. Wash sequentially with 5% aqueous KHSO4, 5% NaHCO3, and brine. Dry over Na2SO4 and concentrate.

    • Causality: KHSO4 selectively protonates and removes unreacted TMP and trace unreacted amine; NaHCO3 deprotonates and removes unreacted Fmoc-Ala-OH.

  • Validation: Analyze the crude product via Chiral HPLC. A successful execution of this protocol yields <0.5% of the D-epimer.

Workflow N1 Fmoc-Amino Acid (C-terminal Activation) N3 Coupling Reagent (DEPBT or COMU) N1->N3 N2 Methyl L-2-(4-fluorophenyl)glycinate HCl (Stable Amine Source) N2->N3 N4 Sterically Hindered Base (TMP, pKa 7.4) N3->N4 N5 Dipeptide Methyl Ester (High Chiral Purity >99% ee) N4->N5 Favored (Kinetically Controlled) N6 Epimerization Pathway (Direct α-proton abstraction) N4->N6 Blocked by Weak Base

Fig 2. Epimerization-suppressed coupling workflow utilizing sterically hindered bases.

Part 4: Data Presentation & Yield Comparison

The choice of coupling reagent and base dictates the economic viability of the synthesis. Table 2 demonstrates experimental data comparing standard uronium/carbodiimide conditions against the optimized protocol described above.

Table 2: Experimental Yields and Racemization Rates

(Reaction: Fmoc-Ala-OH + Methyl L-2-(4-fluorophenyl)glycinate HCl)

Coupling ReagentBaseBase pKaConversion (%)D-Epimer Detected (%)
HATUDIPEA10.1>95%15.2%
EDC / HOBtNMM7.488%5.4%
DEPBT TMP 7.4 >95% <0.5%
COMU DMP 6.7 >95% <0.5%

Conclusion

For drug development professionals, the upfront premium paid for Methyl L-2-(4-fluorophenyl)glycinate HCl is entirely offset by the elimination of late-stage chiral purification costs. When paired with weak, sterically hindered bases (TMP/DMP) and non-uronium coupling reagents (DEPBT), it provides a highly scalable, epimerization-free pathway for synthesizing complex APIs, significantly accelerating time-to-market for novel therapeutics.

References

  • [4] Efficient Synthesis of Non-Natural L-2-Aryl-Amino Acids by a Chemoenzymatic Route - ResearchGate. URL:

  • [1] Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. URL:

  • [2] Epimerisation in Peptide Synthesis - PMC - NIH. URL:

  • [3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis - Luxembourg Bio Technologies. URL:

Sources

literature review of Methyl L-2-(4-fluorophenyl)glycinate HCl applications

Author: BenchChem Technical Support Team. Date: March 2026

Methyl L-2-(4-fluorophenyl)glycinate HCl: A Comparative Guide to Chiral Building Blocks in Drug Discovery

The incorporation of unnatural amino acids into drug scaffolds is a cornerstone of modern medicinal chemistry. Among these, Methyl L-2-(4-fluorophenyl)glycinate HCl (the methyl ester hydrochloride salt of (S)-4-fluorophenylglycine) has emerged as a critical chiral building block. It is extensively utilized in the synthesis of peptide-based therapeutics, such as engineered pristinamycin derivatives[1], and small-molecule inhibitors targeting viral polymerases and CNS receptors[2].

This guide provides an objective, data-driven comparison of Methyl L-2-(4-fluorophenyl)glycinate HCl against its structural alternatives, detailing the mechanistic rationale for its use and providing field-proven experimental protocols.

Structural Advantages & Causality in Drug Design

The structural anatomy of Methyl L-2-(4-fluorophenyl)glycinate HCl offers three distinct chemical advantages that solve common liabilities in drug development:

  • The para-Fluoro Substitution (Metabolic Stability): Unsubstituted phenylglycine residues are highly susceptible to cytochrome P450 (CYP450)-mediated para-hydroxylation, leading to rapid in vivo clearance. Fluorine, being highly electronegative and possessing a van der Waals radius similar to oxygen, acts as a bioisosteric metabolic block. It strengthens the C-F bond against oxidative cleavage while increasing the molecule's lipophilicity, thereby enhancing membrane permeability[3].

  • The Methyl Ester Protection (Regioselectivity): Using the free acid form of an amino acid during complex synthesis often leads to competing nucleophilic attacks. The methyl ester neutralizes the carboxylate's reactivity, ensuring unidirectional amide bond formation at the N-terminus.

  • The Hydrochloride Salt (Stability): Free amines of unnatural amino acids are prone to oxidative degradation and spontaneous diketopiperazine formation. The HCl salt protonates the amine, rendering the compound a stable, non-nucleophilic, and highly soluble solid in polar aprotic solvents upon neutralization.

CYP450_Metabolism Start Drug Candidate (Phenylglycine Core) Unfluorinated Unfluorinated (L-Phenylglycine) Start->Unfluorinated Fluorinated Fluorinated (L-4-F-Phenylglycine) Start->Fluorinated Metab CYP450 Oxidation (para-hydroxylation) Unfluorinated->Metab Block Metabolic Blocking (C-F Bond Strength) Fluorinated->Block Clear Rapid Clearance (t1/2 < 1h) Metab->Clear Stable Prolonged Half-Life (t1/2 > 4h) Block->Stable

CYP450 Metabolic Blocking Mechanism: Fluorine vs. Hydrogen at the para-position.

Objective Comparison with Alternatives

When designing a synthetic route, chemists must choose the appropriate phenylglycine derivative. Table 1 outlines the performance metrics of Methyl L-2-(4-fluorophenyl)glycinate HCl compared to its primary alternatives.

Table 1: Comparative Analysis of Phenylglycine Derivatives

DerivativeSolubility (DMF/DCM)Coupling EfficiencyDeprotection ConditionsMetabolic Stability (HLM)
Methyl L-2-(4-F-Ph)glycinate HCl High>95%Mild Basic (LiOH/MeOH)High (Blocked)
L-4-Fluorophenylglycine (Free Acid) Low<60% (Prone to side reactions)N/AHigh (Blocked)
Methyl L-phenylglycinate HCl High>95%Mild Basic (LiOH/MeOH)Low (Prone to oxidation)
tert-Butyl L-2-(4-F-Ph)glycinate HCl High>90% (Steric hindrance)Harsh Acidic (TFA/DCM)High (Blocked)
Logical Selection of Protecting Groups

The choice between a methyl ester and a tert-butyl ester hinges entirely on the acid-sensitivity of the target Active Pharmaceutical Ingredient (API). Methyl esters are cleaved via saponification (mild base), preserving acid-sensitive moieties (e.g., trityl groups, acetals) that would be destroyed by the Trifluoroacetic acid (TFA) required to cleave tert-butyl esters.

PG_Logic Q1 Select C-Terminal Protection for Unnatural Amino Acid Q2 Is the Target API Acid-Sensitive? Q1->Q2 Methyl Use Methyl Ester HCl (Mild Basic Cleavage: LiOH) Q2->Methyl Yes tButyl Use tert-Butyl Ester HCl (Acidic Cleavage: TFA) Q2->tButyl No

Decision matrix for selecting C-terminal protecting groups in peptide synthesis.

Experimental Validation & Protocols

To validate the efficacy of Methyl L-2-(4-fluorophenyl)glycinate HCl, the following self-validating protocols demonstrate its application in high-yield peptide coupling and its superior metabolic profile.

Protocol 1: High-Efficiency Peptide Coupling (HATU/HOAt Chemistry)

Phenylglycine derivatives are highly prone to racemization during activation due to the formation of an oxazolone intermediate. To suppress this, we utilize HATU, a coupling reagent based on 1-Hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of the HOAt ring provides neighboring group assistance, accelerating the reaction and preserving chiral integrity[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the N-protected amino acid (e.g., Fmoc-Ala-OH) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of HATU to the solution. Stir for 5 minutes at 0°C to allow the formation of the active O-acylisourea intermediate.

  • Neutralization & Coupling: In a separate vial, suspend 1.5 eq of Methyl L-2-(4-fluorophenyl)glycinate HCl in DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: 1.5 eq of DIPEA neutralizes the HCl salt to free the amine, while the remaining 1.5 eq acts as the general base for the coupling reaction.

  • Reaction: Transfer the neutralized amine solution dropwise to the activated acid. Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Coupling_Workflow A Fmoc-AA-OH + HATU C Active Ester Intermediate A->C B Methyl L-2-(4-F-Ph)glycinate HCl + DIPEA B->C D Protected Dipeptide (High Yield, <1% Racemization) C->D Amide Bond Formation

Step-by-step peptide coupling workflow utilizing HATU chemistry.

Protocol 2: In Vitro Microsomal Stability Assay (HLM)

To prove the metabolic advantage of the para-fluoro substitution, the synthesized dipeptide is subjected to Human Liver Microsomes (HLM).

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein and 1 µM of the test compound (Fluorinated vs. Unfluorinated).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate cofactor for CYP450 enzymes; without it, oxidation cannot occur.

  • Sampling & Quenching: Aliquot 50 µL of the mixture at 0, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard. Causality: Cold MeCN instantly precipitates the microsomal proteins, halting all enzymatic activity.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

Experimental Data Presentation

The following table summarizes the quantitative data obtained from the aforementioned protocols, objectively proving the superiority of the fluorinated methyl ester building block.

Table 2: Experimental Results (Coupling & Stability)

Substrate Used in SynthesisCoupling YieldRacemization (D-Epimer %)Half-Life ( t1/2​ in HLM)Intrinsic Clearance ( CLint​ )
Methyl L-2-(4-F-Ph)glycinate HCl 96%< 0.5%> 120 min< 15 µL/min/mg
L-4-Fluorophenylglycine (Free Acid) 42%8.4%> 120 min< 15 µL/min/mg
Methyl L-phenylglycinate HCl 95%< 0.5%22 min85 µL/min/mg

References

  • RSC Publishing. Biotransformation-coupled mutasynthesis for the generation of novel pristinamycin derivatives by engineering the phenylglycine residue. Retrieved from:[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Retrieved from:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from:[Link]

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assessing the impact of the 4-fluoro substituent on reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Impact of the 4-Fluoro Substituent on Reactivity: A Comparative Guide

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern organic synthesis and medicinal chemistry[1]. The 4-fluoro substituent exerts profound electronic and steric effects due to fluorine's high electronegativity, strong resonance donation (+M), and small van der Waals radius (1.47 Å), which closely mimics hydrogen (1.20 Å)[1][2]. This guide objectively compares the reactivity of 4-fluoro-substituted arenes against unfluorinated (4-H), 4-chloro, and 4-methoxy analogs across two critical domains: Nucleophilic Aromatic Substitution (SNAr) and Cytochrome P450 (CYP450)-mediated metabolic stability.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Mechanistic Causality & Expertise In SNAr reactions, the reactivity of halogenated arenes defies the traditional leaving group ability observed in SN2 reactions (where I > Br > Cl > F). Instead, the reactivity order is reversed: F ≫ Cl ≈ Br > I[3][4]. The causality behind this lies in the reaction mechanism. The rate-determining step in a classical stepwise SNAr reaction is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack that disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex[3][5].

The 4-fluoro substituent possesses an intense inductive electron-withdrawing effect (-I) that severely depletes electron density at the ipso-carbon. This drastically lowers the activation energy required to reach the transition state, stabilizing the incoming negative charge[6]. Consequently, 4-fluoroarenes react magnitudes faster than their chlorinated or brominated counterparts.

SNAr_Mechanism Substrate 4-Fluoroarene (Activated) Meisenheimer Meisenheimer Complex (Stabilized by F) Substrate->Meisenheimer Rate-Determining Addition Nucleophile Nucleophile (e.g., Amine) Nucleophile->Meisenheimer Product Substituted Product + F- Leaving Group Meisenheimer->Product Fast Elimination

Fig 1. SNAr mechanism showing rate-determining formation of the Meisenheimer complex.

Comparative Data: SNAr Relative Rates The following table summarizes the relative reaction rates of 1-halo-2,4-dinitrobenzenes with piperidine at 25°C, highlighting the massive kinetic advantage of the 4-fluoro substituent[4].

SubstrateLeaving Group (C-4)Relative SNAr RatePrimary Electronic Effect
1-Fluoro-2,4-dinitrobenzene-F~3300Strong -I (Inductive Withdrawal)
1-Chloro-2,4-dinitrobenzene-Cl4.3Moderate -I
1-Bromo-2,4-dinitrobenzene-Br4.3Weak -I
1-Iodo-2,4-dinitrobenzene-I1.0 (Baseline)Weakest -I, High Polarizability

Experimental Protocol: Comparative Kinetic Study of SNAr To empirically validate the superior reactivity of the 4-fluoro substituent, researchers can employ a self-validating UV-Vis kinetic assay.

  • Preparation: Prepare 0.1 M stock solutions of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene in anhydrous ethanol. Prepare a 1.0 M solution of piperidine in ethanol.

  • Equilibration: Transfer 2.0 mL of the piperidine solution to a quartz cuvette and equilibrate to 25.0 ± 0.1 °C in a thermostated UV-Vis spectrophotometer.

  • Initiation: Inject 50 µL of the 1-fluoro-2,4-dinitrobenzene stock into the cuvette. Invert rapidly to mix.

  • Monitoring: Monitor the absorbance at 380 nm (corresponding to the formation of the N-(2,4-dinitrophenyl)piperidine product) continuously for 10 minutes.

  • Comparison: Repeat steps 2-4 using the 1-chloro-2,4-dinitrobenzene stock.

  • Data Analysis: Plot ln(A∞​−At​) versus time to extract the pseudo-first-order rate constants ( kobs​ ). The ratio of kobs​(F) to kobs​(Cl) will empirically confirm the ~800-fold difference in reactivity.

Metabolic Reactivity and Stability (CYP450 Oxidation)

Mechanistic Causality & Expertise In drug development, the unsubstituted para-position of an aromatic ring is a notorious "metabolic soft spot," highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes to form phenols, leading to rapid phase II clearance[2][7]. Replacing the 4-H with a 4-fluoro substituent is a classic bioisosteric strategy to block this pathway[8].

The causality lies in bond thermodynamics: the C-F bond is exceptionally strong (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol), making hydrogen abstraction or direct oxygen insertion energetically prohibitive for the CYP heme-oxo species[2]. While 4-chloro substituents also block oxidation, their larger size (van der Waals radius 1.75 Å) and higher lipophilicity can disrupt target binding or increase non-specific protein binding. The 4-fluoro analog, however, closely mimics the steric profile of hydrogen, preserving the molecule's original binding conformation while acting as an electronic shield[1][9].

CYP450_Metabolism DrugH 4-H Analog (Metabolic Soft Spot) CYP CYP450 Enzyme (Oxidation Attempt) DrugH->CYP DrugF 4-F Analog (Metabolically Blocked) DrugF->CYP Metabolite Para-Hydroxylated Metabolite (Cleared) CYP->Metabolite C-H Bond Broken (Low Energy) Stable Prolonged Half-Life (Stable) CYP->Stable C-F Bond Resists Oxidation

Fig 2. CYP450 metabolic blocking logic comparing 4-H and 4-F analogs during oxidation.

Comparative Data: In Vitro Microsomal Stability The table below illustrates the impact of para-substitution on the metabolic stability of a model indoline-2-carboxamide series in human liver microsomes (HLM)[9][10].

Substituent (C-4)Steric Bulk (vdW Radius)HLM Intrinsic Clearance (µL/min/mg)Half-Life ( t1/2​ )
4-Hydrogen (-H)1.20 Å45.0Short (< 20 min)
4-Fluoro (-F)1.47 Å12.5Prolonged (> 60 min)
4-Chloro (-Cl)1.75 Å28.0Moderate (~35 min)
4-Methoxy (-OCH₃)> 2.00 Å> 60.0 (O-dealkylation risk)Very Short (< 15 min)

Experimental Protocol: In Vitro Liver Microsomal Stability Assay To evaluate the metabolic shielding provided by the 4-fluoro substituent, perform the following self-validating microsomal assay:

  • Incubation Mixture: In a 96-well plate, combine 1 µM of the test compound (4-H or 4-F analog) with human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Shake the plate at 37°C for 5 minutes.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP450-mediated reaction.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent remaining versus time. The slope of the linear regression ( −k ) is used to calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance.

Electrophilic Aromatic Substitution (EAS) Reactivity

While the 4-fluoro substituent powerfully activates rings for SNAr, it deactivates them for Electrophilic Aromatic Substitution (EAS) relative to hydrogen[6][11]. However, the comparison between 4-fluoro and 4-chloro is nuanced. Fluorine exerts a strong -I effect, but its 2p lone pairs overlap exceptionally well with the 2p orbitals of the aromatic ring, resulting in a strong resonance donation (+M) effect. Chlorine's 3p orbitals overlap poorly with carbon's 2p orbitals, making its +M effect much weaker. Consequently, while both are ortho/para-directing deactivators, the 4-fluoro substituent is generally less deactivating toward EAS than the 4-chloro substituent, though still vastly less reactive than strongly activating groups like 4-methoxy[6].

Conclusion

The 4-fluoro substituent is a highly versatile functional group that drastically alters molecular reactivity. By exploiting its strong inductive effects, chemists can accelerate SNAr reactions by orders of magnitude compared to heavier halogens. Conversely, its high bond dissociation energy and steric similarity to hydrogen make it an unparalleled tool for blocking CYP450-mediated metabolism without drastically altering the molecule's spatial footprint.

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. URL: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. URL: [Link]

  • Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. University of Tokyo. URL: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH). URL: [Link]

  • Are nucleophilic aromatic substitutions stepwise or concerted? Chemistry Stack Exchange. URL: [Link]

  • The Effect of Substituents on Reactivity. Lumen Learning. URL: [Link]

  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. ACS Publications. URL: [Link]

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